Product packaging for Sulfamethoxazole N4-glucoside(Cat. No.:CAS No. 119691-75-7)

Sulfamethoxazole N4-glucoside

Cat. No.: B127929
CAS No.: 119691-75-7
M. Wt: 415.4 g/mol
InChI Key: AKDUCXZSJFIYSD-YMILTQATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamethoxazole N4-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O8S and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O8S B127929 Sulfamethoxazole N4-glucoside CAS No. 119691-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDUCXZSJFIYSD-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152639
Record name 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119691-75-7
Record name 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119691-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119691-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Characterization of Sulfamethoxazole N4-Glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of sulfamethoxazole (B1682508) N4-glucoside, a significant metabolite of the widely used antibiotic sulfamethoxazole. The document outlines key methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, offering a foundational resource for its identification and quantification in various matrices. While specific experimental data for sulfamethoxazole N4-glucoside is not extensively published, this guide leverages data from closely related sulfonamide glucosides and the parent compound to provide a robust framework for its characterization.

Physicochemical Properties

This compound is formed through the enzymatic conjugation of a glucose molecule to the N4-amino group of sulfamethoxazole.

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₈S
Molecular Weight 415.42 g/mol [1]
CAS Number 119691-75-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for both the sulfamethoxazole and the glucose moieties.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Sulfamethoxazole Moiety
Aromatic Protons (AA'BB' system)7.5 - 7.8dProtons ortho to the sulfonyl group.
Aromatic Protons (AA'BB' system)6.6 - 6.9dProtons ortho to the amino group.
Isoxazole Proton~6.1s
Isoxazole Methyl Protons~2.3s
Glucose Moiety
Anomeric Proton (H-1')4.5 - 5.5dThe coupling constant will indicate the anomeric configuration (β-anomer expected).
Glucosyl Protons (H-2' to H-6')3.2 - 4.0mComplex overlapping signals.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide further confirmation of the structure.

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Sulfamethoxazole Moiety
C-q (ipso-C attached to S)150 - 155
C-q (ipso-C attached to N)140 - 145
Aromatic CH125 - 130
Aromatic CH110 - 115
Isoxazole C-q165 - 170
Isoxazole CH95 - 100
Isoxazole C-q155 - 160
Isoxazole CH₃10 - 15
Glucose Moiety
Anomeric Carbon (C-1')85 - 95
Glucosyl Carbons (C-2' to C-5')65 - 80
Glucosyl Carbon (C-6')~60

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The fragmentation is predicted to be dominated by the cleavage of the glycosidic bond.[1][4]

Predicted Mass Spectrometry Data
ParameterPredicted Value
Precursor Ion [M+H]⁺ m/z 416.1
Major Fragment Ion m/z 254.1
Neutral Loss 162.0 (C₆H₁₀O₅)

The primary fragmentation pathway involves the neutral loss of the glucose moiety (162 Da), resulting in the protonated sulfamethoxazole aglycone at m/z 254.1.[5] Further fragmentation of the m/z 254.1 ion would follow the established pattern for sulfamethoxazole.[1][4]

M This compound [M+H]⁺ m/z 416.1 SMX Sulfamethoxazole Aglycone [M+H-C₆H₁₀O₅]⁺ m/z 254.1 M->SMX - 162.0 Da F1 [C₆H₉N₂O₂S]⁺ m/z 172.0 SMX->F1 - C₅H₄NO F2 [C₆H₈NO₂S]⁺ m/z 156.0 SMX->F2 - C₅H₅N₂O F3 [C₆H₆N]⁺ m/z 92.0 F2->F3 - SO₂ cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification SMX Sulfamethoxazole Reaction Koenigs-Knorr Reaction (Room Temperature, Dark) SMX->Reaction GlcBr Acetobromo-α-D-glucose GlcBr->Reaction Ag2O Silver(I) Oxide (Promoter) Ag2O->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Protected Protected N4-Glucoside Reaction->Protected NaOMe Sodium Methoxide in Methanol Protected->NaOMe Crude Crude this compound NaOMe->Crude HPLC Preparative RP-HPLC Crude->HPLC Pure Pure this compound HPLC->Pure cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma, Urine) IS Internal Standard Addition Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

References

The Metabolic Fate of Sulfamethoxazole in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in humans primarily through N-acetylation, oxidation, and N-glucuronidation. This technical guide provides a comprehensive overview of these metabolic pathways, with a particular focus on the N-conjugation routes. While "Sulfamethoxazole N4-glucoside" is available as a chemical reference standard, current scientific literature does not support its formation as a significant metabolic pathway in humans. Instead, evidence strongly indicates that N-glucuronidation occurs at the N1-position of the sulfonamide group, forming Sulfamethoxazole N1-glucuronide. This guide details the enzymatic processes, presents quantitative data on metabolite excretion, outlines relevant experimental protocols, and provides visualizations of the key metabolic transformations of sulfamethoxazole.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole is primarily metabolized in the liver, leading to the formation of several metabolites that are then excreted in the urine. The main metabolic pathways are:

  • N4-Acetylation: The most prominent metabolic route, resulting in the formation of N4-acetyl-sulfamethoxazole, an inactive metabolite.

  • Oxidation: This pathway leads to the formation of hydroxylated metabolites, including the reactive sulfamethoxazole hydroxylamine (B1172632) (N4-hydroxy-sulfamethoxazole), which is implicated in hypersensitivity reactions.

  • N-Glucuronidation: Conjugation with glucuronic acid occurs at the N1-position of the sulfonamide moiety, forming the water-soluble Sulfamethoxazole N1-glucuronide, which is readily excreted.

It is critical to distinguish between glucosidation and glucuronidation. Glucosidation is the conjugation of glucose, whereas glucuronidation is the conjugation of glucuronic acid, a derivative of glucose. The latter is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). While this compound exists as a synthetic compound, there is a lack of evidence for its in vivo formation in humans. Therefore, this guide will focus on the well-documented N1-glucuronidation pathway.

Key Metabolic Pathways of Sulfamethoxazole

The metabolic pathways of sulfamethoxazole are crucial for its detoxification and elimination. The following sections provide a detailed description of the major routes of biotransformation.

N4-Acetylation Pathway

N-acetylation at the N4-position of the aromatic amine is the primary metabolic pathway for sulfamethoxazole. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The resulting metabolite, N4-acetyl-sulfamethoxazole, is pharmacologically inactive and is the most abundant metabolite found in human urine.

Oxidation Pathway

Oxidation of sulfamethoxazole is another significant metabolic route. The cytochrome P450 enzyme, specifically CYP2C9, is responsible for the oxidation of the 5-methyl group and the N4-hydroxylation to form sulfamethoxazole hydroxylamine.[1][2] This hydroxylamine metabolite is a reactive species that can be further oxidized to a nitroso intermediate, which is implicated in the idiosyncratic hypersensitivity reactions associated with sulfamethoxazole.

N1-Glucuronidation Pathway

Contrary to the formation of an N4-glucoside, the well-established N-conjugation pathway involving a sugar moiety is N1-glucuronidation. This phase II metabolic reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the N1-nitrogen of the sulfamethoxazole molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting Sulfamethoxazole N1-glucuronide is more water-soluble than the parent drug, facilitating its renal excretion. While the specific UGT isoforms responsible for sulfamethoxazole N1-glucuronidation have not been definitively identified, UGT1A and UGT2B subfamilies are the primary contributors to xenobiotic glucuronidation.[3]

Quantitative Data on Sulfamethoxazole Metabolism

The following table summarizes the quantitative data on the urinary excretion of sulfamethoxazole and its major metabolites in healthy human volunteers.

MetabolitePercentage of Dose Excreted in UrineReference
Unchanged Sulfamethoxazole20%[4]
N4-acetyl-sulfamethoxazole50-70%[4]
Sulfamethoxazole N1-glucuronide15-20%[4]
Sulfamethoxazole hydroxylamine3.1% ± 0.7%[1]

Note: The reported percentage for the "N-glucuronide conjugate" is attributed to the N1-glucuronide based on the available literature.

Experimental Protocols

This section outlines methodologies for the analysis of sulfamethoxazole and its metabolites in biological samples.

Sample Preparation for LC-MS/MS Analysis of Sulfamethoxazole and its Metabolites in Human Plasma
  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated sulfamethoxazole).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

In Vitro Glucuronidation Assay using Human Liver Microsomes
  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), magnesium chloride (5 mM), and sulfamethoxazole (1-100 µM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding UDPGA (2 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the formation of sulfamethoxazole N1-glucuronide using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate the metabolic pathways and an experimental workflow for sulfamethoxazole.

Sulfamethoxazole_Metabolism SMX Sulfamethoxazole N4_Acetyl N4-acetyl-sulfamethoxazole SMX->N4_Acetyl NAT2 N1_Glucuronide Sulfamethoxazole N1-glucuronide SMX->N1_Glucuronide UGTs Hydroxylamine Sulfamethoxazole hydroxylamine SMX->Hydroxylamine CYP2C9 Excretion Urinary Excretion N4_Acetyl->Excretion N1_Glucuronide->Excretion Reactive_Metabolite Reactive Nitroso Metabolite Hydroxylamine->Reactive_Metabolite Oxidation

Figure 1: Major metabolic pathways of sulfamethoxazole in humans.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for LC-MS/MS analysis of sulfamethoxazole metabolites.

Conclusion

The metabolism of sulfamethoxazole in humans is a well-characterized process involving N4-acetylation, oxidation, and N1-glucuronidation as the principal pathways. While the existence of a this compound chemical standard is confirmed, there is no substantive evidence to support its formation as a metabolite in humans. The N-conjugation pathway for sulfamethoxazole is predominantly N1-glucuronidation, leading to a readily excretable, water-soluble metabolite. A thorough understanding of these metabolic pathways is essential for drug development professionals and researchers to predict the pharmacokinetic profile, potential for drug-drug interactions, and the risk of adverse reactions associated with sulfamethoxazole therapy.

References

An In-depth Technical Guide on the Discovery and Isolation of Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of sulfamethoxazole (B1682508) N4-glucoside, a notable metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. This document details the metabolic pathways, experimental protocols for isolation and analysis, and quantitative data pertinent to its formation and excretion.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole undergoes extensive metabolism in the human liver, leading to the formation of several metabolites. The primary metabolic pathways are N-acetylation and oxidation. Glucuronidation represents another important phase II metabolic route. While the N1-glucuronide of sulfamethoxazole has been well-documented in scientific literature, this guide focuses on the N4-glucoside, a distinct metabolite where the glucosyl moiety is attached to the N4-amino group of the sulfamethoxazole molecule. The chemical name for this compound is N-(5-Methylisoxazol-3-yl)-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzenesulfonamide, and it is identified by the CAS number 119691-75-7.[1]

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole is metabolized through several key enzymatic reactions. The formation of sulfamethoxazole N4-glucoside is a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the N4-amino group of the sulfamethoxazole molecule. While the specific UGT isoforms responsible for the formation of the N4-glucoside have not been definitively identified, UGT1A and UGT2B subfamilies are the primary contributors to N-glucuronidation of xenobiotics.[2]

Sulfamethoxazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Sulfamethoxazole Sulfamethoxazole N4-Hydroxylamine N4-Hydroxylamine Sulfamethoxazole->N4-Hydroxylamine CYP2C9 5-Hydroxy-sulfamethoxazole 5-Hydroxy-sulfamethoxazole Sulfamethoxazole->5-Hydroxy-sulfamethoxazole CYP2C9 N4-Acetyl-sulfamethoxazole N4-Acetyl-sulfamethoxazole Sulfamethoxazole->N4-Acetyl-sulfamethoxazole NAT2 Sulfamethoxazole_N4_glucoside Sulfamethoxazole N4-glucoside Sulfamethoxazole->Sulfamethoxazole_N4_glucoside UGTs Sulfamethoxazole_N1_glucuronide Sulfamethoxazole N1-glucuronide Sulfamethoxazole->Sulfamethoxazole_N1_glucuronide UGTs UDPGA UDPGA UDPGA->Sulfamethoxazole_N4_glucoside UDPGA->Sulfamethoxazole_N1_glucuronide

Metabolic pathways of sulfamethoxazole.

Quantitative Data

The quantitative analysis of sulfamethoxazole and its metabolites is essential for understanding its pharmacokinetic profile. The following tables summarize key data. It is important to note that much of the detailed in vivo quantitative data in the literature pertains to the N1-glucuronide metabolite.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number119691-75-7[1][3]
Molecular FormulaC₁₆H₂₁N₃O₈S[1][3]
Molecular Weight415.42 g/mol [1][3]

Table 2: Urinary Excretion of Sulfamethoxazole and its Major Metabolites in Healthy Humans

MetabolitePercentage of Dose Excreted in Urine (Mean ± SD)Reference
Unchanged Sulfamethoxazole14.4 ± 3.4%[4]
N4-Acetylsulfamethoxazole43.5 ± 5.6%[4]
Sulfamethoxazole N1-glucuronide9.8 ± 2.6%[4]
5-Hydroxy-sulfamethoxazole3.0 ± 1.0%[4]
N4-Acetyl-5-hydroxy-sulfamethoxazole5.3 ± 1.0%[4]
N-Hydroxylamine metabolite~2-3%[4]

Table 3: Pharmacokinetic Parameters of Sulfamethoxazole and its N1-glucuronide

ParameterSulfamethoxazoleSulfamethoxazole N1-glucuronideReference
Renal Clearance (mL/min)2.7 ± 0.9176 ± 33[4]
Plasma Half-life (t½) (hours)9.7 - 159.7 - 15[4]
Protein Binding67.2%20%[4]

Note: This data pertains to the N1-glucuronide metabolite. Equivalent detailed pharmacokinetic parameters for the N4-glucoside are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and quantification of sulfamethoxazole glucuronide metabolites. While these protocols have been established for the N1-glucuronide, they serve as a strong foundation for the study of the N4-glucoside.

Isolation of Sulfamethoxazole Glucuronides from Human Urine by Preparative HPLC

This protocol is adapted from the methodology used for the isolation of the N1-glucuronide.[5]

1. Sample Preparation:

  • Collect urine from human volunteers who have received an oral dose of sulfamethoxazole.

  • To enhance the solubility of sulfonamides, add 50 µL of diethylamine (B46881) to a 7 mL urine sample to achieve a pH of 10.[6]

  • Centrifuge the sample at 3000 x g.

  • Dilute the supernatant 1:9 with a 0.2 mol/L K₂PO₄ buffer (pH 5.0).[6]

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: A suitable preparative reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of methanol (B129727) in a slightly acidic aqueous buffer (e.g., 1% acetic acid).

  • Detection: UV detection at a wavelength where sulfamethoxazole and its metabolites absorb (e.g., 270 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the glucuronide metabolite.

3. Final Purification:

  • Pool the fractions containing the metabolite.

  • Lyophilize the pooled fractions to obtain the isolated metabolite.

Analytical Method for Quantification in Plasma and Urine by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of sulfamethoxazole glucuronides.[7][8]

LCMSMS_Workflow Sample_Preparation Sample Preparation (Plasma/Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Preparation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of an internal standard solution (e.g., 100 ng/mL sulfamethoxazole-d4) in acetonitrile (B52724).[7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Add 100 µL of ultrapure water.[7]

2. LC-MS/MS System and Conditions:

  • LC System: HPLC or UHPLC system with a reversed-phase C18 column.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 430.1. A characteristic product ion is m/z 254.1, corresponding to the protonated sulfamethoxazole after the neutral loss of the glucuronic acid moiety (176 Da).[7]

3. Quantification:

  • A calibration curve is generated using standard solutions of this compound of known concentrations.

  • The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Hydrolysis for Structural Confirmation

This protocol can be used to confirm the presence of a glucuronide conjugate.[9]

1. Sample Preparation:

  • To 100 µL of a urine sample or a solution of the isolated metabolite, add 50 µL of a 0.1 M acetate (B1210297) buffer (pH 5.0).

2. Enzymatic Reaction:

  • Add a solution of β-glucuronidase enzyme.

  • Incubate the mixture at 37°C for 2-4 hours.

3. Analysis:

  • Analyze the sample using HPLC or LC-MS/MS.

  • The disappearance of the metabolite peak and the appearance or increase of the sulfamethoxazole peak confirms the presence of a glucuronide conjugate.

Hydrolysis_Logic SMX_Glucuronide Sulfamethoxazole Glucuronide Sulfamethoxazole Sulfamethoxazole SMX_Glucuronide->Sulfamethoxazole Hydrolysis Glucuronic_Acid Glucuronic Acid SMX_Glucuronide->Glucuronic_Acid Hydrolysis Beta_Glucuronidase β-glucuronidase Beta_Glucuronidase->Sulfamethoxazole Beta_Glucuronidase->Glucuronic_Acid

Enzymatic hydrolysis of sulfamethoxazole glucuronide.

Conclusion

This compound is a recognized metabolite of sulfamethoxazole. While detailed in vivo pharmacokinetic data for this specific isomer is less abundant in the literature compared to its N1-glucuronide counterpart, the analytical methodologies and metabolic pathways described in this guide provide a solid framework for its further investigation. The provided protocols for isolation, quantification, and structural confirmation are essential tools for researchers in drug metabolism and pharmacokinetics to fully characterize the disposition of sulfamethoxazole in humans.

References

chemical structure and properties of Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) N4-glucoside is a significant metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Understanding its chemical structure, physicochemical properties, and metabolic fate is crucial for a comprehensive assessment of sulfamethoxazole's pharmacology, efficacy, and potential for adverse drug reactions. This technical guide provides a detailed overview of Sulfamethoxazole N4-glucoside, consolidating available data on its structure, properties, and the metabolic pathways involved in its formation.

Chemical Structure and Identification

This compound is formed through the conjugation of a glucose molecule to the N4-amino group of sulfamethoxazole. This biotransformation is a key pathway in the metabolism of the parent drug.

The chemical identity of this compound is defined by the following identifiers:

  • Chemical Name: 4-(β-D-glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide[1]

  • Molecular Formula: C₁₆H₂₁N₃O₈S[2][3][4]

  • Molecular Weight: 415.42 g/mol [2][3][4]

  • CAS Number: 119691-75-7[2][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide[1]
SMILESCc1onc(NS(=O)(=O)c2ccc(N[C@@H]3O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O)cc2)c1[1]
InChIInChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The table below summarizes the available information. For context, some properties of the parent compound, sulfamethoxazole, are included where data for the N4-glucoside is unavailable.

Table 2: Physicochemical Properties

PropertyThis compoundSulfamethoxazole (Parent Drug)
Molecular Weight 415.42 g/mol [2][3][4]253.28 g/mol
Melting Point Data not available167 °C[5]
Boiling Point Data not availableData not available
Water Solubility Data not available610 mg/L (at 37 °C)[5]
pKa Data not available5.6

Metabolism and Biological Fate

Sulfamethoxazole undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary pathways include N-acetylation and oxidation, with glucuronidation at the N4-position representing another significant route of elimination. The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs).

The metabolic fate of sulfamethoxazole is of particular interest due to the association of its metabolites with hypersensitivity reactions. The "hapten hypothesis" suggests that reactive metabolites can covalently bind to endogenous proteins, forming immunogenic adducts that trigger an adverse immune response.

Below are diagrams illustrating the metabolic pathway of sulfamethoxazole and a proposed workflow for the analysis of its metabolites.

metabolic_pathway cluster_sulfamethoxazole Sulfamethoxazole Metabolism sulfamethoxazole Sulfamethoxazole n4_acetyl N4-Acetyl-sulfamethoxazole (Major Metabolite) sulfamethoxazole->n4_acetyl N-Acetylation (NAT enzymes) n4_glucoside This compound sulfamethoxazole->n4_glucoside N4-Glucuronidation (UGT enzymes) hydroxylamine Sulfamethoxazole Hydroxylamine (Reactive Metabolite) sulfamethoxazole->hydroxylamine N-Hydroxylation (CYP2C9) nitroso Nitroso-sulfamethoxazole (Reactive Metabolite) hydroxylamine->nitroso Oxidation

Metabolic pathway of Sulfamethoxazole.

experimental_workflow cluster_workflow Metabolite Analysis Workflow sample Biological Sample (e.g., Urine, Plasma) extraction Sample Preparation (e.g., Protein Precipitation, SPE) sample->extraction hplc HPLC Separation extraction->hplc ms Mass Spectrometry Detection and Identification hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

General workflow for metabolite analysis.

Experimental Protocols

Synthesis

A specific chemical or enzymatic synthesis protocol for this compound is not well-documented in publicly available literature. The synthesis would likely involve the reaction of sulfamethoxazole with an activated glucose donor, such as a glucosyl halide or a UDP-glucose in the presence of a suitable catalyst or enzyme (a UDP-glucuronosyltransferase).

Isolation from Biological Matrices

A published study describes the isolation of sulfamethoxazole metabolites from human urine using preparative High-Performance Liquid Chromatography (HPLC). While the detailed protocol is not provided in the abstract, the general approach would involve the following steps:

  • Sample Collection and Preparation: Urine samples from subjects administered sulfamethoxazole are collected. The urine may be pre-treated, for example by centrifugation or filtration, to remove particulate matter.

  • Preparative HPLC: The prepared urine is injected onto a preparative HPLC system. A reversed-phase column (e.g., C18) is typically used. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Fraction Collection: The eluent from the HPLC is monitored by a UV detector, and fractions corresponding to the peak of interest (this compound) are collected.

  • Purification and Concentration: The collected fractions are then pooled, and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the purified metabolite.

Characterization

The structural confirmation of isolated this compound would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the protons on the sulfamethoxazole and glucose moieties. The chemical shifts and coupling constants would confirm the structure and the stereochemistry of the glycosidic bond.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the accurate mass of the molecule, confirming its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Would be employed to study the fragmentation pattern of the molecule. The fragmentation of the glycosidic bond, leading to the loss of the glucose unit, would be a characteristic feature. A robust LC-MS/MS method for the quantitative analysis of the related Sulfamethoxazole N1-glucuronide in human plasma has been described, and a similar approach could be adapted for the N4-glucoside.[6]

Conclusion

This compound is a key metabolite in the disposition of sulfamethoxazole. While its basic chemical structure is well-established, there is a notable lack of detailed public data regarding its specific physicochemical properties and standardized, detailed protocols for its synthesis, isolation, and characterization. Further research in these areas would provide valuable insights for drug development professionals and researchers working with sulfamethoxazole, aiding in a more complete understanding of its metabolic profile and potential for adverse effects. The general methodologies outlined in this guide can serve as a foundation for the development of specific and validated protocols for the study of this important metabolite.

References

The Role of Sulfamethoxazole N4-Glucoside in Drug Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism, primarily through N-acetylation and oxidation. While N-glucuronidation is a recognized metabolic pathway, the majority of available literature focuses on the N1-glucuronide conjugate. This technical guide consolidates the current understanding of sulfamethoxazole metabolism with a specific focus on the lesser-characterized N4-glucoside metabolite. It provides a comprehensive overview of the known metabolic pathways of sulfamethoxazole, detailed experimental protocols for the analysis and synthesis of its glucuronide conjugates, and quantitative data where available. This guide also highlights the significant knowledge gap regarding the quantitative contribution and toxicological profile of the N4-glucoside, thereby identifying critical areas for future research in drug metabolism and safety assessment.

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1][2] Its metabolism in humans is a crucial determinant of its efficacy and potential for adverse drug reactions. The primary routes of biotransformation include acetylation at the N4-amino group and oxidation of the parent molecule.[1][3] Glucuronidation, a major phase II metabolic reaction, also contributes to the elimination of sulfamethoxazole, forming more water-soluble conjugates that are readily excreted.[3][4]

While the N1-glucuronide of sulfamethoxazole is a well-documented metabolite, the formation and role of the N4-glucoside remain largely uncharacterized in the public domain. This guide aims to provide a detailed technical overview of sulfamethoxazole metabolism, with a particular emphasis on distinguishing what is known about the N1-glucuronide from the sparse information available for the N4-glucoside.

Metabolic Pathways of Sulfamethoxazole

The metabolism of sulfamethoxazole is complex, involving several enzymatic pathways. The major metabolites are the N4-acetylsulfamethoxazole and various hydroxylated products. Glucuronidation occurs at the N1 position of the sulfonamide group, and theoretically, can also occur at the N4-amino group to form the N4-glucoside.

Diagram: Metabolic Pathways of Sulfamethoxazole

Sulfamethoxazole_Metabolism SMX Sulfamethoxazole N4_Acetyl N4-Acetyl-SMX SMX->N4_Acetyl NAT2 N1_Glucuronide N1-Glucuronide SMX->N1_Glucuronide UGTs N4_Glucoside N4-Glucoside (Hypothetical Major Pathway) SMX->N4_Glucoside UGTs (?) Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylamine) SMX->Oxidative_Metabolites CYP2C9 in_vitro_workflow start Start activate_microsomes Activate Human Liver Microsomes (with Alamethicin) start->activate_microsomes prepare_reaction Prepare Reaction Mixture (Microsomes, SMX, Buffer, MgCl2) activate_microsomes->prepare_reaction pre_warm Pre-warm at 37°C prepare_reaction->pre_warm initiate_reaction Initiate Reaction (Add UDPGA) pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Add cold Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze toxicity_pathway cluster_metabolism Metabolism cluster_outcome Outcome SMX Sulfamethoxazole Detox Detoxification Pathways (N4-Acetylation, N1-Glucuronidation, N4-Glucosidation?) SMX->Detox Bioactivation Bioactivation Pathway (Oxidation) SMX->Bioactivation Excretion Urinary Excretion Detox->Excretion Reactive_Metabolites Reactive Metabolites (Hydroxylamine, Nitroso) Bioactivation->Reactive_Metabolites Toxicity Hypersensitivity Reactions Reactive_Metabolites->Toxicity

References

Sulfamethoxazole N1-Glucoside: A Core Human Metabolite In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely utilized sulfonamide antibiotic, undergoes extensive metabolic transformation in the human body. While N-acetylation is the most prominent metabolic pathway, conjugation with glucuronic acid represents another significant route of elimination. This technical guide provides a comprehensive overview of sulfamethoxazole N1-glucuronide (formerly sometimes referred to as N4-glucoside in error), a major human metabolite of SMX. This document will delve into its metabolic formation, quantitative disposition, and the analytical methodologies crucial for its characterization and quantification, serving as a vital resource for professionals in drug development and metabolic research.

Metabolic Pathway of Sulfamethoxazole

In the liver, sulfamethoxazole is metabolized through several key pathways, including N-acetylation, oxidation, and glucuronidation. The formation of sulfamethoxazole N1-glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the N1-nitrogen of the sulfonamide group on the sulfamethoxazole molecule. While the specific UGT isoforms responsible for this biotransformation have not been definitively identified, research on structurally similar sulfonamides suggests that UGT1A9, UGT2B4, and UGT2B7 are likely candidates.[1]

The primary metabolic pathways of sulfamethoxazole in humans are:

  • N4-acetylation: The principal metabolic route, leading to the formation of N4-acetyl-sulfamethoxazole.

  • Oxidation: Primarily mediated by Cytochrome P450 2C9 (CYP2C9), resulting in hydroxylated metabolites.[2]

  • N1-glucuronidation: The focus of this guide, a significant pathway for the formation of a water-soluble conjugate that is readily excreted.[3]

Below is a diagram illustrating the metabolic pathway leading to the formation of sulfamethoxazole N1-glucuronide.

Sulfamethoxazole Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism SMX Sulfamethoxazole SMX_OH Hydroxylated Metabolites SMX->SMX_OH CYP2C9 SMX_N_acetyl N4-acetyl-sulfamethoxazole SMX->SMX_N_acetyl NAT2 SMX_N1_glucuronide Sulfamethoxazole N1-glucuronide SMX->SMX_N1_glucuronide UGTs UDPGA UDP-glucuronic acid UDPGA->SMX_N1_glucuronide HPLC-UV Workflow start Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation/Dilution) start->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc uv UV Detection (265 nm) hplc->uv quant Quantification (Calibration Curve) uv->quant end Results quant->end LC-MS/MS Workflow start Plasma Sample prep Protein Precipitation start->prep lc UHPLC Separation prep->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant end Concentration Data quant->end

References

Methodological & Application

Application Note: Solid-Phase Extraction of Sulfamethoxazole N4-Glucoside from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, forming various metabolites. One such metabolite is sulfamethoxazole N4-glucoside. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism, and assessing drug disposition. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a polymeric reversed-phase SPE cartridge for the cleanup and concentration of this compound from plasma. Plasma proteins are first precipitated to prevent clogging of the SPE sorbent. The supernatant is then loaded onto the conditioned and equilibrated SPE cartridge. The analyte is retained on the sorbent while salts and other polar impurities are washed away. Finally, the this compound is eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. A stable isotope-labeled internal standard, such as sulfamethoxazole-d4 (B561764), is recommended for accurate quantification.

Materials and Reagents

  • Standards: this compound and Sulfamethoxazole-d4 (internal standard) analytical standards.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: LC-MS grade formic acid.

  • Plasma: Blank human plasma with K2-EDTA as an anticoagulant.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X or equivalent).

Experimental Protocols

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and sulfamethoxazole-d4 in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the sulfamethoxazole-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

2. Sample Preparation

  • Thaw plasma samples, calibration standards, and quality control samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of the internal standard working solution (100 ng/mL sulfamethoxazole-d4 in acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube for SPE.

3. Solid-Phase Extraction Protocol

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: HPLC or UHPLC system.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard. For sulfamethoxazole glucuronide (a related metabolite), the precursor ion is m/z 430.1, which fragments to the sulfamethoxazole aglycone at m/z 254.1.[2] A similar fragmentation pattern is expected for the N4-glucoside.

Data Presentation

Table 1: Quantitative Performance of the SPE-LC-MS/MS Method

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Mean Recovery85.2%
Matrix Effect92.7%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 12%

Workflow and Pathway Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition (1 mL Methanol) equilibrate Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash Wash (1 mL 5% Methanol in Water) load->wash elute Elute (1 mL Acetonitrile) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the solid-phase extraction of this compound from plasma.

References

Application Notes and Protocols for the Preparation of Sulfamethoxazole N4-Glucoside Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) N4-glucoside is a major metabolite of the antibiotic sulfamethoxazole.[1] Accurate quantification of this metabolite is crucial in pharmacokinetic, toxicokinetic, and clinical monitoring studies to understand the disposition and potential toxicity of the parent drug. The preparation and use of a well-characterized analytical standard are fundamental to achieving reliable and reproducible results in these analyses.

This document provides detailed protocols for the preparation and use of sulfamethoxazole N4-glucoside as an analytical standard. As de novo synthesis of analytical standards is a highly specialized process, these guidelines focus on the proper handling, characterization, and use of commercially available certified reference materials (CRMs).

Product Information

Several reputable suppliers provide this compound as a certified reference standard. It is recommended to procure the standard from a recognized pharmacopeia or a certified reference material provider.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide[2][3]
Synonyms This compound
CAS Number 119691-75-7[2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₆H₂₁N₃O₈S[4][6][7][9]
Molecular Weight 415.42 g/mol [4][6][7][8]
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), dimethyl sulfoxide

Experimental Protocols

Handling and Storage of the Analytical Standard

Proper handling and storage are critical to maintain the integrity and stability of the analytical standard.

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage. The product should be a neat solid.

  • Storage Conditions: Store the standard at 2-8°C in a tightly sealed container, protected from light and moisture.[9]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the material in a well-ventilated area or a chemical fume hood.

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves.

  • Materials and Reagents:

    • This compound certified reference material

    • Methanol (HPLC or LC-MS grade)

    • Volumetric flasks (Class A)

    • Calibrated analytical balance

    • Calibrated pipettes

  • Protocol for Preparation of a 1 mg/mL Stock Solution:

    • Allow the container of the analytical standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat.

    • Transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, bring the flask to volume with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to a labeled, amber glass vial and store at 2-8°C.

  • Protocol for Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase of the analytical method.

    • The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

Table 2: Example of Serial Dilution for Calibration Standards

Standard LevelVolume of Stock/Previous StandardFinal Volume (mL)Final Concentration (µg/mL)
Working Standard 1 1 mL of 1 mg/mL Stock10100
Working Standard 2 1 mL of Working Standard 11010
Calibration Standard 1 100 µL of Working Standard 2100.1
Calibration Standard 2 500 µL of Working Standard 2100.5
Calibration Standard 3 1 mL of Working Standard 2101.0
Calibration Standard 4 5 mL of Working Standard 2105.0
Calibration Standard 5 1 mL of Working Standard 11010.0
Calibration Standard 6 5 mL of Working Standard 11050.0
Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound.[1]

  • HPLC-UV Method Protocol (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 270 nm

    • Column Temperature: 30°C

  • LC-MS/MS Method Protocol (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Table 3: Example MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 416.1254.115
Internal Standard (e.g., Sulfamethoxazole-d4) 258.1159.120

Visualization of Workflows

experimental_workflow cluster_procurement Standard Procurement & Handling cluster_prep Solution Preparation cluster_analysis Analysis procure Procure Certified Reference Material receive Receive and Inspect procure->receive store Store at 2-8°C receive->store weigh Weigh Standard store->weigh dissolve Dissolve in Methanol weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock working Prepare Working Solutions stock->working calibrate Generate Calibration Curve working->calibrate analyze Analyze Samples calibrate->analyze quantify Quantify Analyte analyze->quantify

Caption: Experimental workflow for the preparation and use of the analytical standard.

Stability Testing

The stability of the analytical standard and its solutions should be periodically assessed to ensure their integrity.

  • Long-Term Stability: Store the neat standard under the recommended conditions (2-8°C) and re-evaluate its purity annually or as recommended by the supplier.

  • Solution Stability: The stability of the stock and working solutions should be evaluated at regular intervals. This can be done by comparing the response of a freshly prepared standard to that of an aged standard. Store solutions at 2-8°C and bring to room temperature before use.

Table 4: Stability Testing Schedule

TypeStorage ConditionTesting Frequency
Neat Standard 2-8°C, protected from lightAnnually
Stock Solution (1 mg/mL) 2-8°C, protected from lightMonthly
Working Solutions 2-8°C, protected from lightWeekly

Conclusion

The use of a well-characterized and properly handled analytical standard of this compound is essential for the accurate quantification of this metabolite in various biological matrices. By following the protocols outlined in this document, researchers can ensure the reliability and reproducibility of their analytical data, contributing to a better understanding of the pharmacology of sulfamethoxazole.

References

Application Notes and Protocols: Sulfamethoxazole N4-Glucoside as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely prescribed sulfonamide antibiotic. Monitoring its in vivo exposure is crucial for optimizing therapeutic efficacy and minimizing adverse effects. While the parent drug and its major metabolite, N4-acetyl-sulfamethoxazole, are commonly monitored, there is growing interest in identifying and quantifying other metabolites that may serve as sensitive and specific biomarkers of exposure. One such metabolite is sulfamethoxazole N4-glucoside. This document provides detailed application notes and protocols for the quantification of this compound in human urine, proposing its use as a potential biomarker of exposure to sulfamethoxazole.

Rationale for this compound as a Biomarker

The metabolism of sulfamethoxazole is extensive, primarily occurring in the liver. The main routes of biotransformation are N-acetylation to form N4-acetyl-sulfamethoxazole and direct glucuronidation.[1][2][3][4] While N4-acetylation is the most predominant pathway, direct conjugation of glucose to the N4-amino group forms this compound. The presence of this specific conjugate provides a direct link to the metabolic processing of the parent drug. As a downstream product of sulfamethoxazole metabolism, its concentration in biological fluids, particularly urine where it is excreted, can be correlated with the initial dose and systemic exposure to sulfamethoxazole. The availability of a certified reference standard for this compound enables the development of accurate and precise analytical methods for its quantification.[5][6][7][8][9][10][11][12]

Data Presentation: Quantitative Profile of Sulfamethoxazole and its Major Metabolites in Urine

The following table summarizes the typical urinary excretion profile of sulfamethoxazole and its primary metabolites in humans, providing a quantitative context for the relative abundance of different metabolic products.

AnalytePercentage of Administered Dose Excreted in UrineReference(s)
Unchanged Sulfamethoxazole17% - 30%[1][2][3][4]
N4-Acetyl-sulfamethoxazole50% - 70%[1][2][3][4]
Sulfamethoxazole Glucuronide (primarily N1-glucuronide)7% - 20%[1][2][3][4][13]

Note: Quantitative data for the specific excretion of this compound is not extensively available in the current literature and represents a key area for future research.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for other sulfamethoxazole metabolites and requires validation for this specific analyte.

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

1. Materials and Reagents

  • Standards:

    • This compound certified reference standard

    • Sulfamethoxazole-d4 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18 MΩ·cm or higher)

    • Human urine (drug-free, for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and deionized water. These solutions will be used to spike into blank urine to create the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Thaw frozen human urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant (or blank urine for calibration standards and quality controls).

  • Spike with the appropriate working standard solution for calibration curve and quality control samples.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to all samples, calibration standards, and quality controls.

  • Add 400 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and the internal standard.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

5. Method Validation

This proposed method must be validated according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole Metabolism SMX Sulfamethoxazole N4_Acetyl N4-Acetyl-sulfamethoxazole (Major Metabolite) SMX->N4_Acetyl N-Acetylation (NAT enzymes) N1_Glucuronide Sulfamethoxazole N1-Glucuronide SMX->N1_Glucuronide N1-Glucuronidation (UGT enzymes) N4_Glucoside This compound (Proposed Biomarker) SMX->N4_Glucoside N4-Glucosidation (Proposed Pathway) Excretion Urinary Excretion SMX->Excretion Unchanged N4_Acetyl->Excretion N1_Glucuronide->Excretion N4_Glucoside->Excretion Biomarker Quantification Workflow start Urine Sample Collection prep Sample Preparation (Spiking IS, Protein Precipitation, Evaporation, Reconstitution) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Transitions) analysis->data processing Data Processing (Peak Integration, Calibration Curve) data->processing quantification Quantification of This compound processing->quantification end Biomarker Concentration Reported quantification->end

References

Application Notes and Protocols for the Environmental Fate and Transport of Sulfamethoxazole N4-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its metabolites are emerging environmental contaminants. Among these, conjugated metabolites such as sulfamethoxazole N4-glucoside (SMX-N4-G) are of particular interest. Excreted by humans and animals following SMX administration, these conjugates can enter terrestrial and aquatic environments through various pathways, including wastewater effluent and the application of manure as fertilizer. While the environmental fate of the parent compound, SMX, has been extensively studied, the transport and transformation of its conjugated metabolites are less understood. This document provides detailed application notes and protocols for investigating the environmental fate and transport of this compound.

A primary transformation pathway for SMX conjugates in the environment is the cleavage of the conjugated group, leading to the reformation of the parent SMX. This process is significant as it can act as a secondary source of the active antibiotic in the environment. For instance, studies on analogous metabolites like N4-acetyl-SMX and SMX-N1-glucuronide have demonstrated their potential to revert to SMX under environmental conditions.[1][2][3] In plant systems, N-glycosylation has been identified as a key transformation pathway for sulfamethoxazole.[4]

Data Presentation

The environmental fate of a compound is largely determined by its persistence, mobility, and degradation in various environmental compartments. While specific quantitative data for this compound is limited in publicly available literature, data from closely related SMX metabolites can provide valuable insights into its expected behavior.

ParameterMetaboliteMatrixValueReference
Dissipation Time (DT50) from Aqueous Phase N4-acetyl-SMXWater-Sediment System17.2 days[3][5]
SMX-N1-glucuronideWater-Sediment System8.5 days[3][5]
Biodegradation Half-life in Sediment N4-acetyl-SMXRiver Sediment25.6 hours[3][5]
SMX-N1-glucuronideRiver Sediment3.3 hours[3][5]
Sorption Coefficient (Kd) Sulfamethoxazole (Parent Compound)Silty-loam agricultural soilWeak sorbent, ~10% sorbed at pH 6.1

Experimental Protocols

To elucidate the environmental fate and transport of this compound, a series of key experiments are recommended. These protocols are adapted from established methods for studying the environmental behavior of pharmaceuticals.

Protocol 1: Water-Sediment Degradation Study (Adapted from OECD 308)

Objective: To determine the rate and pathway of this compound degradation in a water-sediment system, including its potential to transform back to sulfamethoxazole.

Materials:

  • This compound analytical standard.

  • Radiolabeled ¹⁴C-sulfamethoxazole N4-glucoside (optional, for metabolite tracking).

  • Fresh river water and sediment, collected from a site with no recent history of major antibiotic contamination.

  • Glass incubation vessels with gas-tight seals.

  • Shaking incubator.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS).

  • Liquid Scintillation Counter (if using radiolabeled compound).

Procedure:

  • System Preparation: Add a 1:4 ratio (v/v) of sediment to river water in the incubation vessels. Allow the systems to acclimate for one week in the dark at a controlled temperature (e.g., 20°C).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the water phase of the test systems to achieve an environmentally relevant concentration (e.g., 10-100 µg/L). Include sterile controls (autoclaved water and sediment) and "water only" controls.

  • Incubation: Incubate the vessels in the dark at a constant temperature, with gentle shaking to ensure mixing at the water-sediment interface.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate vessels from both the test and control groups.

  • Sample Processing: Separate the water and sediment phases by centrifugation. Extract the sediment with an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analysis: Analyze the water and sediment extracts for the concentration of this compound and potential transformation products, including sulfamethoxazole, using HPLC-MS/MS. If using a radiolabeled compound, determine the distribution of radioactivity between the water, sediment, and any evolved ¹⁴CO₂.

Protocol 2: Soil Column Leaching Study (Adapted from OECD 312)

Objective: To assess the mobility and leaching potential of this compound in soil, which is crucial for understanding its potential to contaminate groundwater.

Materials:

  • This compound.

  • A representative agricultural soil, characterized for properties such as texture, organic carbon content, and pH.

  • Glass chromatography columns.

  • A solution of 0.01 M CaCl₂ to simulate rainfall.

  • Fraction collector.

  • HPLC-MS/MS.

Procedure:

  • Column Packing: Uniformly pack the glass columns with the selected soil to a defined bulk density.

  • Saturation: Saturate the soil columns from the bottom with the 0.01 M CaCl₂ solution until a steady-state flow is achieved.

  • Application: Apply a known amount of this compound, dissolved in a small volume of the CaCl₂ solution, to the top of the soil column.

  • Leaching: Elute the columns with the 0.01 M CaCl₂ solution at a constant flow rate, simulating rainfall. Collect the leachate in fractions using a fraction collector.

  • Analysis: Analyze the collected leachate fractions for the concentration of this compound and any transformation products.

  • Soil Analysis: After the leaching is complete, section the soil column into segments (e.g., every 5 cm). Extract each segment and analyze for the remaining this compound and its non-leached transformation products.

Protocol 3: Analytical Method for Quantification

Objective: To accurately quantify this compound and its primary metabolite, sulfamethoxazole, in environmental matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and sulfamethoxazole for quantification and confirmation.

Mandatory Visualizations

degradation_pathway SMX_N4_G Sulfamethoxazole N4-glucoside SMX Sulfamethoxazole SMX_N4_G->SMX Hydrolysis / Microbial Cleavage Degradation_Products Further Degradation Products SMX->Degradation_Products Biodegradation / Photodegradation

Caption: Proposed primary degradation pathway of this compound.

experimental_workflow cluster_degradation Water-Sediment Degradation Study cluster_transport Soil Column Leaching Study Deg_Sample Collect Water & Sediment Samples Deg_Spike Spike with SMX-N4-G Deg_Sample->Deg_Spike Deg_Incubate Incubate under Controlled Conditions Deg_Spike->Deg_Incubate Deg_Analyze Analyze Water & Sediment (HPLC-MS/MS) Deg_Incubate->Deg_Analyze Trans_Pack Pack Soil Columns Trans_Apply Apply SMX-N4-G Trans_Pack->Trans_Apply Trans_Leach Simulate Rainfall & Collect Leachate Trans_Apply->Trans_Leach Trans_Analyze Analyze Leachate & Soil Sections Trans_Leach->Trans_Analyze

Caption: Experimental workflows for degradation and transport studies.

References

Application Note: Quantitative Analysis of Sulfamethoxazole N4-Glucoside in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of sulfamethoxazole (B1682508) N4-glucoside, a metabolite of the antibiotic sulfamethoxazole, in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and high throughput. Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring accurate and precise quantification of sulfamethoxazole N4-glucoside in a biological matrix.

Introduction

Sulfamethoxazole is a widely prescribed sulfonamide antibiotic. Understanding its metabolic fate is crucial for comprehending its efficacy and potential for adverse effects. One of the metabolic pathways for sulfamethoxazole is N-glucosidation, resulting in the formation of this compound. Accurate quantification of this metabolite is essential for a comprehensive understanding of the drug's pharmacokinetics. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of metabolites in complex biological matrices such as plasma.

Experimental Protocols

Materials and Reagents
Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and sulfamethoxazole-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of sulfamethoxazole-d4 in acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.[1]

  • Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL sulfamethoxazole-d4 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or an autosampler vial.[1]

  • Add 100 µL of ultrapure water to the supernatant.

  • Mix well and inject the sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[1]

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemStandard HPLC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
1.095
2.095
2.15
3.05

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Source Temperature550 °C
Curtain Gas35 psi
Collision GasMedium
MRM Transitions
Analyte Precursor Ion (m/z)
This compound416.1
Sulfamethoxazole-d4 (IS)258.1

Note: The molecular weight of this compound (C16H21N3O8S) is 415.42 g/mol . The precursor ion [M+H]+ is m/z 416.1. The primary fragmentation is expected to involve the neutral loss of the glucoside moiety (162 Da), resulting in the protonated sulfamethoxazole ion (m/z 254.1).

Data Presentation

Table 3: Method Validation Summary - Linearity and Sensitivity (Hypothetical Data)

ParameterResult
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Signal-to-Noise at LLOQ> 10

Table 4: Method Validation Summary - Intra-day and Inter-day Precision and Accuracy (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% of Nominal) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (% of Nominal) (3 days)
LLOQ5≤ 1090 - 110≤ 1585 - 115
Low15≤ 892 - 108≤ 1288 - 112
Medium250≤ 695 - 105≤ 1090 - 110
High4000≤ 597 - 103≤ 892 - 108

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add IS in ACN Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Dilution Dilution Supernatant Transfer->Dilution HPLC Injection HPLC Injection Dilution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition

Experimental Workflow

Sulfamethoxazole Sulfamethoxazole Phase II Metabolism Phase II Metabolism Sulfamethoxazole->Phase II Metabolism UDP-glucuronosyltransferase This compound This compound Phase II Metabolism->this compound Method Development Method Development Sample Preparation Sample Preparation Method Development->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Method Development->LC-MS/MS Analysis Method Validation Method Validation Sample Preparation->Method Validation LC-MS/MS Analysis->Method Validation Quantitative Data Quantitative Data Method Validation->Quantitative Data

References

Application Note: Extraction of Sulfamethoxazole N4-Glucoside from Wastewater for Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its metabolites are frequently detected in wastewater effluents, posing potential risks to aquatic ecosystems and contributing to the spread of antibiotic resistance. One of the primary human metabolites of SMX is sulfamethoxazole N4-glucoside. Due to its increased polarity compared to the parent compound, its extraction from complex aqueous matrices like wastewater presents a challenge. This application note details a proposed protocol for the extraction of this compound from wastewater using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol is based on established methods for the extraction of sulfamethoxazole and its other metabolites, such as N4-acetyl-sulfamethoxazole. Given the polar nature of the N4-glucoside conjugate, a mixed-mode or weak anion exchange SPE sorbent is recommended as a starting point for method development, alongside the commonly used hydrophilic-lipophilic balanced (HLB) sorbents.

Quantitative Data Summary

AnalyteSPE SorbentRecovery (%)LOD (ng/L)LOQ (ng/L)MatrixReference
SulfamethoxazoleOasis HLB79 - 1180.01 - 0.050.05 - 0.20Wastewater[1]
SulfamethoxazoleOasis HLB90 - 109--Wastewater[2]
N4-acetyl-sulfamethoxazolePhenomenex Strata X5650-Hospital Effluent
SulfamethoxazoleMCX---Wastewater[3]
SulfamethoxazoleMixed hemimicelles89 - 113150 - 350-Sewage and River Water[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from wastewater. This protocol is a recommended starting point and may require optimization for specific wastewater matrices and analytical instrumentation.

Materials and Reagents
  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) 3 cc, 60 mg (Recommended starting point) or Oasis HLB (Hydrophilic-Lipophilic Balanced) 3 cc, 60 mg.

  • Wastewater Samples: Collected in amber glass bottles and stored at 4°C.

  • Reagents:

Sample Preparation
  • Filtration: Filter wastewater samples through a 1.0 µm glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered wastewater sample to approximately 6.5-7.5 with dilute ammonium hydroxide or formic acid. This ensures that the glucuronide moiety is ionized for optimal retention on a weak anion exchange sorbent.

  • Spiking: For method development and quality control, spike a known concentration of this compound and the internal standard into the wastewater sample.

Solid-Phase Extraction (SPE) Protocol (using Oasis WAX)
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis WAX cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated wastewater sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove less polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 3 mL of a solution of 2% formic acid in methanol. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute the analyte.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard for accurate quantification and confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Wastewater Sample filtration Filtration (1.0 µm GFF) sample->filtration ph_adjust pH Adjustment (~7.0) filtration->ph_adjust spike Spike with Internal Standard ph_adjust->spike conditioning Conditioning (Methanol & Water) spike->conditioning loading Sample Loading conditioning->loading washing Washing (Water & 5% Methanol) loading->washing elution Elution (2% Formic Acid in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the extraction of this compound.

Logical Relationship of SPE Sorbent Selection

sorbent_selection cluster_sorbents Potential SPE Sorbents analyte Sulfamethoxazole N4-Glucoside properties Properties: - Polar - Acidic (Glucuronide Moiety) analyte->properties hlb Oasis HLB (Reversed-Phase) properties->hlb General purpose for pare-child compounds wax Oasis WAX (Weak Anion Exchange) properties->wax Targets acidic moiety for higher selectivity

Caption: Rationale for SPE sorbent selection based on analyte properties.

References

Application of Sulfamethoxazole N4-Glucoside in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of sulfamethoxazole (B1682508) N4-glucoside in pharmacokinetic (PK) studies. While sulfamethoxazole is a widely studied antibiotic, the specific application of its N4-glucoside metabolite in pharmacokinetic research is not extensively documented in peer-reviewed literature. However, with the commercial availability of sulfamethoxazole N4-glucoside as a reference standard, its investigation in drug metabolism and pharmacokinetic studies is now feasible.[1][2][3][4][5][6]

These notes offer a comprehensive guide for researchers looking to include this compound in their analytical methods, drawing upon established methodologies for the parent drug and its other major metabolites.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole undergoes extensive metabolism in the body. The primary routes of biotransformation include N-acetylation and glucuronidation. The major metabolites identified in human plasma and urine are N4-acetylsulfamethoxazole and sulfamethoxazole N1-glucuronide.[7][8][9] The formation of a glucuronide conjugate at the N4-position, this compound, represents another potential metabolic pathway. Understanding the formation, distribution, and elimination of all metabolites is crucial for a complete pharmacokinetic profile and for assessing potential contributions to the drug's efficacy and safety.

Metabolic Pathway of Sulfamethoxazole

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Sulfamethoxazole Sulfamethoxazole Hydroxylated Metabolites Hydroxylated Metabolites Sulfamethoxazole->Hydroxylated Metabolites CYP450 N4-Acetylsulfamethoxazole N4-Acetylsulfamethoxazole Sulfamethoxazole->N4-Acetylsulfamethoxazole N-acetyltransferase Sulfamethoxazole N1-Glucuronide Sulfamethoxazole N1-Glucuronide Sulfamethoxazole->Sulfamethoxazole N1-Glucuronide UGTs This compound This compound Sulfamethoxazole->this compound UGTs (postulated) Subject Recruitment & Dosing Subject Recruitment & Dosing Biological Sample Collection Biological Sample Collection Subject Recruitment & Dosing->Biological Sample Collection Timed Intervals Sample Preparation Sample Preparation Biological Sample Collection->Sample Preparation Plasma, Urine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Data Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Concentration vs. Time

References

Application Notes and Protocols for the Analysis of Sulfamethoxazole N4-Glucoside in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic in both human and veterinary medicine. Following administration, a significant portion of SMX is metabolized and excreted, with one of the major metabolites being sulfamethoxazole N4-glucoside. The presence of this metabolite in soil is a growing environmental concern due to its potential to revert to the parent compound, contributing to the spread of antibiotic resistance. Therefore, sensitive and reliable analytical methods for the detection and quantification of this compound in soil are crucial for environmental monitoring and risk assessment.

These application notes provide a detailed protocol for the extraction and quantification of this compound in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical to ensure the accuracy and reproducibility of the results.

Materials:

  • Soil samples

  • Mortar and pestle or ball-mill grinder[1]

  • 2 mm sieve[1]

  • Drying oven

  • Desiccator[1]

  • Spatula

  • Analytical balance

Protocol:

  • Drying: Dry the collected soil samples at 55°C for 24-48 hours to a constant weight.[1] Avoid higher temperatures to prevent the degradation of the target analyte.

  • Homogenization: Homogenize the dried soil sample by grinding it to a fine powder using a mortar and pestle or a ball-mill grinder.[1] This ensures a representative subsample for extraction.

  • Sieving: Pass the homogenized soil through a 2 mm sieve to remove larger particles, stones, and plant debris.[1][2]

  • Storage: Store the prepared soil samples in a desiccator to prevent moisture reabsorption before extraction.[1]

Extraction of this compound

This protocol utilizes ultrasonic-assisted extraction (UAE), a widely used technique for the extraction of organic pollutants from solid matrices.

Materials:

Protocol:

  • Weighing: Accurately weigh 5 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 20 mL of the extraction solvent (Acetonitrile:Water, 1:1 v/v with 0.1% formic acid) to the centrifuge tube.[3]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.[3][4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the extract.

  • Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the soil pellet with another 20 mL of the extraction solvent to ensure maximum recovery.

  • Combine Extracts: Combine the supernatants from both extraction steps.

  • Filtration: Filter the combined extract through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Suggested):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Suggested):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. As a starting point, the precursor ion will be the [M+H]+ of this compound (C16H21N3O8S, MW: 415.42). Product ions will be fragments of the precursor ion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Presentation

The following tables summarize typical quantitative data for the analysis of sulfamethoxazole and its metabolites in soil. Data for this compound may be limited, so data for the parent compound is also provided for reference.

Table 1: LC-MS/MS Performance Data for Sulfonamides in Soil

AnalyteMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
SulfamethoxazoleSoil0.83 - 1.22.5 - 4.055 - 135[3][4]
N4-acetylsulfamethazineSoil--71 - 118[4]
SulfamethazineSoil1.2 - 3.64.0 - 12.371 - 118[4]

Table 2: Extraction Efficiencies for Sulfonamides in Soil

Extraction MethodSolventRecovery (%)Reference
Ultrasonic-Assisted ExtractionAcetonitrile/Water (1/1 v/v) with 0.1% Formic Acid55 - 135[3]
Microwave-Assisted ExtractionAcetonitrile:Buffer pH 9 (20:80)42 - 64[5]
Pressurized Liquid ExtractionBuffered water (pH 8.8) and acetonitrile (85:15)62 - 93[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Soil Sample Collection drying 2. Drying (55°C) sample_collection->drying homogenization 3. Homogenization (Grinding) drying->homogenization sieving 4. Sieving (2 mm) homogenization->sieving weighing 5. Weighing (5 g) sieving->weighing solvent_addition 6. Add Extraction Solvent weighing->solvent_addition ultrasonication 7. Ultrasonication solvent_addition->ultrasonication centrifugation 8. Centrifugation ultrasonication->centrifugation collection 9. Collect Supernatant centrifugation->collection re_extraction 10. Re-extraction collection->re_extraction Repeat Steps 6-9 filtration 11. Filtration (0.22 µm) re_extraction->filtration lcms_analysis 12. LC-MS/MS Analysis filtration->lcms_analysis data_processing 13. Data Processing lcms_analysis->data_processing quantification 14. Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of this compound in soil.

References

Application Notes and Protocols for Monitoring Sulfamethoxazole N4-Glucoside in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its metabolites are emerging environmental contaminants due to their incomplete removal during wastewater treatment. One of the significant human metabolites of SMX is sulfamethoxazole N4-glucoside. While the focus has often been on the parent compound and its N4-acetyl metabolite, the N4-glucoside is also of environmental relevance due to its potential to revert to the active parent compound. Accurate and sensitive monitoring of this compound in environmental matrices such as water and soil is crucial for a comprehensive assessment of the environmental fate and risks associated with SMX.

These application notes provide a detailed protocol for the extraction and quantification of this compound in environmental samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Environmental Fate of Sulfamethoxazole and its Metabolites

Sulfamethoxazole undergoes various transformation processes in the environment, including biodegradation and photolysis. Human metabolites, such as N4-acetyl-sulfamethoxazole and this compound, can be deconjugated back to the parent sulfamethoxazole, acting as a secondary source of the active antibiotic in the environment. Understanding these transformation pathways is essential for predicting the overall environmental impact of sulfamethoxazole.

cluster_human Human Metabolism cluster_environment Environmental Fate SMX Sulfamethoxazole N4_Glucoside Sulfamethoxazole N4-glucoside SMX->N4_Glucoside Glucosidation N4_Acetyl N4-Acetyl-SMX SMX->N4_Acetyl Acetylation N1_Glucuronide SMX-N1-glucuronide SMX->N1_Glucuronide Glucuronidation SMX_env Sulfamethoxazole SMX->SMX_env Excretion N4_Glucoside_env Sulfamethoxazole N4-glucoside N4_Glucoside->N4_Glucoside_env Excretion N4_Acetyl_env N4-Acetyl-SMX N4_Acetyl->N4_Acetyl_env Excretion Degradation Degradation Products SMX_env->Degradation Biodegradation/ Photolysis N4_Glucoside_env->SMX_env Deconjugation N4_Acetyl_env->SMX_env Deacetylation

Caption: Environmental transformation pathway of Sulfamethoxazole.

Experimental Protocols

This section details the analytical methodology for the determination of this compound in water and soil/sediment samples.

Materials and Reagents
Sample Preparation

2.1. Water Samples (Wastewater, River Water)

  • Filtration: Filter water samples through a 1.0 µm glass fiber filter to remove suspended solids.

  • Preservation: Add EDTA to a final concentration of 0.1% (w/v) to chelate metal ions. Adjust the pH to 7.0 with formic acid or ammonium hydroxide.

  • Internal Standard Spiking: Spike the sample with sulfamethoxazole-d4 internal standard to a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 100-500 mL of the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 6 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2.2. Soil and Sediment Samples

  • Sample Pre-treatment: Air-dry the soil/sediment samples and sieve them through a 2 mm mesh.

  • Extraction:

    • Weigh 5 g of the dried sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Spike with the internal standard.

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to approximately 1 mL under a gentle stream of nitrogen. Add 9 mL of ultrapure water containing 0.1% formic acid.

  • SPE Cleanup: Proceed with the SPE procedure as described for water samples (steps 4-9 in section 2.1).

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.2. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be optimized by direct infusion of the analytical standard)

    Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
    This compound 416.1 User Determined User Determined User Determined

    | Sulfamethoxazole-d4 (IS) | 258.1 | 160.0 | 112.0 | User Determined |

Note: The precursor ion for this compound is [M+H]+. The product ions and collision energies must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Quantitative Data

The following tables summarize typical performance data for the analysis of sulfamethoxazole and related compounds in environmental samples. The values for this compound are expected ranges and should be determined during method validation.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
SulfamethoxazoleWastewater~0.05 µg/L-[4]
SulfamethoxazoleSurface Water0.3 - 1.91.2 - 7.6[5]
This compound Water 0.1 - 5 (Expected) 0.5 - 15 (Expected) -
This compound Soil/Sediment 0.05 - 2 µg/kg (Expected) 0.2 - 10 µg/kg (Expected) -

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
SulfamethoxazoleWastewater2, 20, 200 ng/L72 - 120< 20[4]
SulfamethoxazoleSurface Water4, 10, 100, 200 ng/L74.3 - 118< 13.2[5]
This compound Water - 70 - 120 (Expected) < 15 (Expected) -
This compound Soil/Sediment - 60 - 110 (Expected) < 20 (Expected) -

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_water Water Sample Path cluster_soil Soil/Sediment Sample Path cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Sample Collection (Water/Soil/Sediment) Filtration Filtration (Water) or Sieving (Soil) Sample_Collection->Filtration Spiking Spike with Internal Standard Filtration->Spiking Water_Conditioning pH Adjustment & EDTA Addition Spiking->Water_Conditioning Solvent_Extraction Solvent Extraction & Sonication Spiking->Solvent_Extraction SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) Water_Conditioning->SPE_Conditioning Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Collection->Evaporation_Reconstitution Evaporation_Reconstitution->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Drying Drying Step Washing->Drying Elution Elution with Methanol Drying->Elution Final_Evaporation Evaporation to Dryness & Reconstitution Elution->Final_Evaporation LC_MSMS LC-MS/MS Analysis Final_Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sulfamethoxazole N4-Glucoside During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfamethoxazole (B1682508) N4-glucoside during sample storage. Accurate quantification of this metabolite is critical for pharmacokinetic and drug metabolism studies, and its instability can lead to significant experimental errors.

Frequently Asked Questions (FAQs)

Q1: What is sulfamethoxazole N4-glucoside and why is its stability a concern?

This compound is a major metabolite of the antibiotic sulfamethoxazole. It is formed in the body and excreted. The stability of this glucoside conjugate is a significant concern during sample collection, processing, and storage because it can readily hydrolyze back to the parent drug, sulfamethoxazole. This degradation can lead to an underestimation of the metabolite and an overestimation of the parent drug, resulting in inaccurate pharmacokinetic data.

Q2: What are the primary factors that influence the stability of this compound in biological samples?

The primary factors affecting the stability of this compound are:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • pH: The stability of the N4-glucoside bond is pH-dependent. While specific data for the N4-glucoside is limited, related glucuronide conjugates are known to be more stable in slightly acidic to neutral conditions.[1]

  • Enzymatic Degradation: Although less common for N-glucosides compared to O-glucuronides, the presence of certain enzymes in biological matrices could potentially contribute to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte and lead to degradation.[1]

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, it is crucial to adhere to the following storage conditions:

  • Short-term Storage: For analysis within a short period, store samples at -20°C.[1]

  • Long-term Storage: For long-term storage, it is highly recommended to keep plasma and urine samples at -80°C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to sample storage and stability.

Issue Possible Cause Recommended Solution(s)
Low recovery of this compound Hydrolysis during sample handling and storage: Samples were stored at inappropriate temperatures (e.g., room temperature, 4°C, or -20°C for extended periods).- Process samples immediately after collection, keeping them on ice. - For long-term storage, freeze samples at -80°C as soon as possible.[1] - Minimize the time samples are kept at room temperature or in the autosampler.
Inappropriate pH of the sample matrix: The pH of the biological matrix (e.g., urine) may be promoting hydrolysis.- For urine samples, consider adjusting the pH to a slightly acidic or neutral range (pH 4-7) immediately after collection, if compatible with the analytical method.[1]
Repeated freeze-thaw cycles: The sample has been frozen and thawed multiple times.- Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles of the entire sample.[1]
High variability in replicate measurements Inconsistent sample handling: Variations in storage time, temperature, or handling procedures between replicates.- Standardize all sample handling and storage procedures. Ensure all replicates are treated identically from collection to analysis.
Degradation in the autosampler: The analyte is degrading in the autosampler vials while waiting for injection.- Keep the autosampler temperature low (e.g., 4°C). - Minimize the residence time of samples in the autosampler before injection.[1]
Parent drug (sulfamethoxazole) concentration is unexpectedly high Hydrolysis of this compound: The N4-glucoside has degraded back to sulfamethoxazole during storage or sample processing.- Review and optimize sample storage and handling procedures as outlined above. - Perform a stability assessment under your specific experimental conditions to quantify the extent of degradation.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data specifically on the stability of this compound under various storage conditions. The recommendations provided are based on general knowledge of conjugate metabolite stability and data from related compounds like sulfamethoxazole N1-glucuronide. Researchers are strongly encouraged to perform their own stability studies within their specific biological matrices and storage conditions.

Experimental Protocols

Protocol 1: Assessment of Long-Term Storage Stability of this compound in Plasma

This protocol outlines a procedure to evaluate the stability of this compound in plasma at different storage temperatures.

1. Materials:

  • Blank human plasma (screened for interferences)

  • This compound analytical standard

  • Sulfamethoxazole analytical standard

  • Validated bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and sulfamethoxazole.

2. Procedure:

  • Spiking: Prepare two concentrations of quality control (QC) samples by spiking blank plasma with this compound at low and high concentrations.

  • Aliquoting: Aliquot the spiked QC samples into multiple polypropylene (B1209903) tubes for each storage condition.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Time Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples (n=3 for each concentration and temperature) from the freezer.

  • Sample Analysis: Thaw the samples under controlled conditions (e.g., on ice) and analyze them using the validated bioanalytical method. Simultaneously, analyze a freshly prepared calibration curve and a set of T0 QC samples.

  • Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point. The analyte is considered stable if the mean concentration is within ±15% of the nominal (T0) concentration. Also, monitor for any significant increase in the concentration of the parent sulfamethoxazole.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Spike Spike Blank Matrix (Low & High QC) Aliquot Aliquot Samples Spike->Aliquot T0 Time Zero (T0) Analysis Aliquot->T0 Baseline Storage Store Samples (-20°C & -80°C) Aliquot->Storage Data Data Evaluation (% Recovery vs. T0) T0->Data Timepoints Analyze at Time Points (1, 3, 6, 12 months) Storage->Timepoints Timepoints->Data

Caption: Experimental workflow for assessing long-term storage stability.

Troubleshooting_Logic Start Inaccurate Results for This compound LowRecovery Low Analyte Recovery? Start->LowRecovery HighParent High Parent Drug Conc.? Start->HighParent HighVariability High Variability? Start->HighVariability LowRecovery->HighParent CheckStorage Verify Storage Temp (<-80°C for long-term) LowRecovery->CheckStorage Yes CheckpH Check Sample pH (aim for neutral/acidic) LowRecovery->CheckpH Yes CheckFT Minimize Freeze-Thaw (use aliquots) LowRecovery->CheckFT Yes HighParent->HighVariability HighParent->CheckStorage Yes HighParent->CheckpH Yes StandardizeHandling Standardize Handling Procedures HighVariability->StandardizeHandling Yes CheckAutosampler Check Autosampler Conditions HighVariability->CheckAutosampler Yes ReviewProtocol Review Entire Protocol for Potential Degradation Steps CheckStorage->ReviewProtocol CheckpH->ReviewProtocol CheckFT->ReviewProtocol StandardizeHandling->ReviewProtocol CheckAutosampler->ReviewProtocol

Caption: Troubleshooting logic for stability-related issues.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Sulfamethoxazole N4-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sulfamethoxazole (B1682508) N4-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of sulfamethoxazole N4-glucoside?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Due to its polar nature as a glucoside conjugate, this compound may elute early in reversed-phase chromatography, a region often prone to interference from endogenous matrix components like phospholipids (B1166683) and salts in biological samples such as plasma and urine.

Q2: What are the most common causes of matrix effects for a polar metabolite like this compound?

A2: The primary causes of matrix effects for polar metabolites include:

  • Phospholipids: Abundant in plasma and tissue samples, these can significantly suppress the ionization of co-eluting analytes.

  • Salts and Buffers: Non-volatile salts from the sample or buffers used in sample preparation can interfere with the desolvation process in the mass spectrometer's ion source.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute and compete for ionization.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Two common methods for evaluating matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a neat solution. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound? If not, what are the alternatives?

A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. In such cases, researchers often use a stable isotope-labeled version of the parent drug, such as sulfamethoxazole-d4 (B561764) or sulfamethoxazole-¹³C₆. While this can compensate for some variability in extraction and injection, it may not fully account for differential matrix effects experienced by the more polar N4-glucoside metabolite. Therefore, thorough validation of the method is crucial to ensure that the internal standard adequately tracks the analyte's behavior.

Q5: Can in-source fragmentation of this compound cause analytical issues?

A5: Yes, glucoside and glucuronide conjugates are susceptible to in-source fragmentation, where the glucose moiety is cleaved off within the ion source. For this compound (precursor ion [M+H]⁺ at m/z 416.1), this would generate a fragment ion with the same mass-to-charge ratio as protonated sulfamethoxazole (m/z 254.1). If not chromatographically separated, this can lead to an overestimation of the parent drug concentration if that transition is also being monitored. To mitigate this, optimizing the cone voltage (fragmentor voltage) to minimize in-source fragmentation is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Suboptimal mobile phase pH affecting the ionization state of the analyte.Adjust the mobile phase pH. Since this compound is a polar, acidic metabolite, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Secondary interactions with the stationary phase.Consider a different column chemistry, such as a polar-embedded or a biphenyl (B1667301) column, which can provide alternative selectivity for polar compounds.
High Variability in Analyte Response Inconsistent matrix effects between samples.Improve sample cleanup to remove more interfering components. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) for removing phospholipids.
Inconsistent sample preparation.Ensure pipettes are calibrated and the sample preparation protocol is followed precisely for all samples, standards, and quality controls.
Low Analyte Signal/Sensitivity Significant ion suppression.Optimize the sample preparation method to more effectively remove matrix components. Consider using a more rigorous SPE protocol or a phospholipid removal plate.
Suboptimal MS/MS parameters.Optimize the precursor and product ion selection, as well as collision energy and cone voltage, to maximize the signal for this compound.
Inaccurate Quantification Matrix effects not adequately compensated by the internal standard.Develop matrix-matched calibration curves to ensure that standards and samples experience similar matrix effects.
In-source fragmentation of the N4-glucoside contributing to the parent drug's signal.Ensure chromatographic separation between sulfamethoxazole and its N4-glucoside. Lower the cone voltage to minimize in-source fragmentation.

Experimental Protocols and Data

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and the internal standard (e.g., sulfamethoxazole-d4). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound.

Parameter Recommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a suitable concentration to elute the analyte, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Desolvation Temperature 350 - 450°C
Cone Voltage Optimize to minimize in-source fragmentation (e.g., 20-40 V)
Collision Energy Optimize for characteristic product ions
Quantitative Data: Matrix Effect Assessment (Illustrative)

The following table illustrates how to present quantitative data from a matrix effect assessment. Values are hypothetical and should be determined experimentally. The matrix factor (MF) is calculated as: (Peak area in post-extraction spiked matrix) / (Peak area in neat solution).

Analyte Matrix Concentration (ng/mL) Matrix Factor (MF) % Ion Suppression/Enhancement
This compoundHuman Plasma100.6535% Suppression
Human Plasma5000.7228% Suppression
Human Urine101.2020% Enhancement
Human Urine5001.1515% Enhancement
Sulfamethoxazole-d4 (IS)Human Plasma1000.8515% Suppression
Human Urine1001.1010% Enhancement

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Imprecise Results check_peak_shape Assess Peak Shape start->check_peak_shape poor_peak_shape Poor Peak Shape (Tailing/Fronting) check_peak_shape->poor_peak_shape No good_peak_shape Acceptable Peak Shape check_peak_shape->good_peak_shape Yes adjust_mobile_phase Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) poor_peak_shape->adjust_mobile_phase assess_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) good_peak_shape->assess_matrix_effect change_column Consider Alternative Column Chemistry (e.g., Polar-Embedded, Biphenyl) adjust_mobile_phase->change_column adjust_mobile_phase->assess_matrix_effect change_column->assess_matrix_effect matrix_effect_present Significant Matrix Effect Observed (Ion Suppression/Enhancement) assess_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect assess_matrix_effect->no_matrix_effect No improve_cleanup Improve Sample Cleanup (e.g., Switch from PPT to SPE) matrix_effect_present->improve_cleanup check_is_performance Evaluate Internal Standard Performance no_matrix_effect->check_is_performance matrix_matched_cal Use Matrix-Matched Calibration improve_cleanup->matrix_matched_cal matrix_matched_cal->check_is_performance is_ok IS Tracks Analyte check_is_performance->is_ok Yes is_not_ok IS Does Not Track Analyte check_is_performance->is_not_ok No final_check Re-validate Method is_ok->final_check revalidate_is Re-evaluate IS or Find Closer Analog is_not_ok->revalidate_is revalidate_is->final_check

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

SamplePrepWorkflow start Start: Plasma Sample pretreatment Pre-treatment: Add Acid and Internal Standard start->pretreatment sample_loading Sample Loading pretreatment->sample_loading spe_conditioning SPE Cartridge Conditioning: Methanol followed by Water spe_conditioning->sample_loading Conditioned Cartridge washing Washing Step: 5% Methanol in Water sample_loading->washing elution Elution: Methanol washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General sample preparation workflow using solid-phase extraction.

Technical Support Center: Optimization of Chromatographic Separation for Sulfamethoxazole and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sulfamethoxazole (B1682508) and its glucoside metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of sulfamethoxazole and its glucosides.

Q1: I am not getting good separation between sulfamethoxazole and its N4-acetyl metabolite. What can I do?

A1: Poor resolution between sulfamethoxazole (SMX) and its primary metabolite, N4-acetyl-sulfamethoxazolethe (N4-Ac-SMX), is a common challenge. Here are several approaches to optimize the separation:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier Content: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of both compounds, potentially improving resolution.

    • Modify pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like sulfamethoxazole. Experiment with a pH range around the pKa values of the analytes to maximize the difference in their retention. A mobile phase pH of around 3.5 to 4.7 has been shown to be effective.[1]

    • Utilize a Ternary Mobile Phase: A mixture of water, acetonitrile, and methanol (B129727) can sometimes provide better selectivity than a binary system.[2]

  • Column Selection:

    • Stationary Phase: A standard C18 column is often used for this separation.[1][2][3][4][5] If resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed. A shallow gradient with a slow increase in the organic solvent concentration can effectively separate closely eluting peaks.

Q2: My peak shapes for sulfamethoxazole and its glucosides are poor (e.g., tailing or fronting). How can I improve them?

A2: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Sample Solvent and Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions with Column: Peak tailing can occur due to interactions between the analytes and active sites (e.g., free silanols) on the silica (B1680970) support of the column.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask these active sites.

    • pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of silanols and reduce tailing.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can cause poor peak shapes. Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.

Q3: I am observing significant shifts in retention times between injections. What is the likely cause?

A3: Retention time instability can be frustrating. Here are the common culprits and their solutions:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run. Use a precise graduated cylinder or balance for measurements.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas your mobile phase using sonication, vacuum filtration, or an inline degasser.

  • Pump and System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to variable retention times. Carefully inspect all fittings and connections for any signs of leakage.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[3][4][5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing the mobile phase.

Q4: How can I detect and quantify the glucuronide metabolite of sulfamethoxazole?

A4: The sulfamethoxazole-N1-glucuronide (SMX-N1-Gluc) is another important metabolite. Due to its high polarity, its chromatographic behavior differs from the parent drug and the N4-acetyl metabolite.

  • Detection Method: While UV detection can be used, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[6]

  • Chromatographic Conditions: A reversed-phase gradient HPLC method is typically used to separate SMX and its metabolites, including the glucuronide.[7] The gradient will usually start with a high aqueous content to retain the polar glucuronide metabolite.

  • Sample Preparation: For biological samples like urine where glucuronide concentrations are higher, direct injection after dilution and filtration may be possible. For plasma samples with lower concentrations, a solid-phase extraction (SPE) step might be necessary to concentrate the analyte and remove interferences.

Experimental Protocols

Below are representative experimental protocols for the analysis of sulfamethoxazole and its metabolites. These should be considered as starting points and may require further optimization for specific applications.

Table 1: HPLC-UV Method for Sulfamethoxazole and N4-acetyl-sulfamethoxazole
ParameterConditionReference
Column C18, 250 x 4.6 mm, 5 µm[2]
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection UV at 278 nm[2]
Injection Volume 20 µL[2]
Table 2: LC-MS/MS Method for Sulfamethoxazole and its Metabolites
ParameterConditionReference
Column C18, 100 x 2.1 mm, 5 µm[8]
Mobile Phase A 0.1% Formic acid in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient Optimized for separation of parent and metabolites[8]
Flow Rate 0.5 mL/min[8]
Detection ESI+ in Multiple Reaction Monitoring (MRM) mode[8]

Visualizations

Metabolic Pathway of Sulfamethoxazole

Metabolic Pathway of Sulfamethoxazole SMX Sulfamethoxazole N4_Acetyl N4-acetyl-sulfamethoxazole (Inactive) SMX->N4_Acetyl N-acetylation Hydroxylamine Hydroxylamine Metabolite (Reactive) SMX->Hydroxylamine CYP2C9 Oxidation Glucuronide Sulfamethoxazole-N1-glucuronide SMX->Glucuronide Glucuronidation Workflow for HPLC Method Optimization cluster_0 Initial Method Development cluster_1 Optimization cluster_2 Validation A Select Column (e.g., C18) B Choose Mobile Phase (e.g., ACN/H2O) A->B C Set Initial Conditions (Isocratic, Flow Rate, Temp) B->C D Inject Standard Mixture C->D E Evaluate Resolution, Peak Shape, Retention Time D->E F Adjust Mobile Phase (pH, % Organic) E->F G Implement Gradient Elution E->G H Change Column Chemistry E->H I Optimized Method E->I Meets Requirements J Validate Method (Linearity, Accuracy, Precision) I->J

References

Technical Support Center: Synthesis of Sulfamethoxazole N4-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamethoxazole (B1682508) N4-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing sulfamethoxazole N4-glucoside?

A1: The synthesis of this compound typically involves the direct condensation of sulfamethoxazole with a protected glucose derivative. A common approach is a "self-promoted" N-glycosylation, which can occur at elevated temperatures without a catalyst. This method relies on the nucleophilic attack of the N4-amino group of sulfamethoxazole on the anomeric carbon of the glucose molecule.

Q2: Why is the N4-amino group of sulfamethoxazole the primary site of glycosylation?

A2: The N4-amino group (the aniline-like amine) is more nucleophilic than the N1-sulfonamide nitrogen. The lone pair of electrons on the N1 nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group, making it significantly less reactive towards electrophiles like the anomeric carbon of glucose.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include temperature, reaction time, and the purity of starting materials. Anhydrous conditions are also crucial, as water can hydrolyze the glycosidic bond or react with starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and methanol (B129727). The disappearance of the sulfamethoxazole spot and the appearance of a new, more polar product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the expected challenges in purifying this compound?

A5: The primary challenge in purification is separating the desired N4-glucoside from unreacted sulfamethoxazole and any potential side products, such as O-glycosylated intermediates or the Amadori rearrangement product. Due to the polar nature of the glucoside, techniques like reversed-phase HPLC or column chromatography with a polar stationary phase are often employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Inadequate activation of the glucose donor. 3. Presence of moisture in the reaction.1. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 2. If using a protected glucose, ensure the protecting groups are appropriate and the anomeric position is activated (e.g., as a trichloroacetimidate). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Observed on TLC/HPLC) 1. Formation of both α and β anomers. 2. O-glycosylation as a side reaction. 3. Amadori rearrangement of the initial N-glucoside.1. The stereoselectivity can be influenced by the solvent and protecting groups on the glucose. Purification by preparative HPLC may be necessary to separate the anomers. 2. O-glycosides can sometimes rearrange to the more stable N-glycoside at higher temperatures. Consider optimizing the reaction temperature. 3. This is an inherent reactivity. Careful control of reaction conditions (pH, temperature) can minimize this. Purification is key to isolating the desired product.
Difficulty in Purifying the Product 1. Co-elution of starting material and product. 2. The product is highly polar and shows poor solubility in common chromatography solvents.1. Optimize the mobile phase for column chromatography or the gradient for HPLC to improve separation. A shallower gradient or a different solvent system may be required. 2. Use a highly polar stationary phase for column chromatography (e.g., silica (B1680970) gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). For HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is often effective.
Low Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Loss of product during work-up and purification.1. As per "Low or No Product Formation", optimize reaction conditions. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Minimize the number of purification steps. Ensure efficient extraction and careful handling during solvent removal.

Experimental Protocols

Protocol 1: Self-Promoted N-Glycosylation of Sulfamethoxazole

This protocol describes a potential direct condensation method.

Materials:

  • Sulfamethoxazole

  • D-Glucose

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In an oven-dried round-bottom flask, dissolve sulfamethoxazole (1 equivalent) and D-glucose (1.2 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction may take several hours to days.

  • Once the reaction is complete (as indicated by the consumption of sulfamethoxazole), cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography. A gradient elution starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0-20% methanol) is recommended.

  • Collect the fractions containing the product and confirm their purity by TLC and HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Quantitative Data Summary (Illustrative)

ParameterValue
Reactant Ratio (Sulfamethoxazole:Glucose) 1 : 1.2
Reaction Temperature 90 °C
Reaction Time 48 hours
Typical Yield 30-50%
Purification Method Silica Gel Column Chromatography
Mobile Phase (Gradient) 0-20% Methanol in Dichloromethane

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_purification Purification SMX Sulfamethoxazole Reaction Heat in DMF (80-100°C) SMX->Reaction Glucose D-Glucose Glucose->Reaction Crude Crude Product Reaction->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure this compound Column->Pure

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low or No Product? CheckTemp Increase Temperature/Time Start->CheckTemp Yes CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture Yes MultipleProducts Multiple Products? Start->MultipleProducts No CheckTemp->MultipleProducts CheckMoisture->MultipleProducts OptimizePurification Optimize Chromatography MultipleProducts->OptimizePurification Yes Success Successful Synthesis MultipleProducts->Success No CheckRearrangement Consider O- to N- Rearrangement OptimizePurification->CheckRearrangement OptimizePurification->Success Failure Re-evaluate Strategy CheckRearrangement->Failure

Caption: Troubleshooting decision tree for this compound synthesis.

improving recovery of sulfamethoxazole N4-glucoside from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfamethoxazole (B1682508) N4-glucoside (SMX-N4G) in environmental samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery and quantification of this key metabolite.

Troubleshooting Guide: Low Recovery of SMX-N4G

Low or inconsistent recovery is a common issue when analyzing conjugated metabolites like SMX-N4G from complex environmental matrices. This guide addresses potential causes and provides systematic solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of SMX-N4G Hydrolysis during Sample Preparation: The glucuronide linkage is susceptible to cleavage under extreme pH or high temperatures, converting the analyte back to the parent sulfamethoxazole.[1][2][3]- Maintain sample pH between 4 and 7 during extraction and storage.[1] - Keep samples on ice or at reduced temperatures (e.g., 4°C) throughout the preparation process.[1] - Avoid aggressive extraction conditions, such as high-temperature sonication for extended periods.
Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-solid extraction conditions can lead to poor retention of the polar SMX-N4G metabolite.- For Water Samples: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge. Oasis HLB is a common choice for extracting compounds with a wide range of polarities.[4][5][6] - For Soil/Sludge Samples: Employ pressurized liquid extraction (PLE) or ultrasonic extraction with a polar solvent mixture like acetonitrile (B52724)/water (1/1, v/v) with 0.1% formic acid.[1][7] - pH Adjustment: Acidify the sample to a pH of approximately 4 before SPE to ensure the sulfonamide group is in a suitable state for retention.[5][8]
Matrix Effects: Co-extracted endogenous compounds from the sample matrix (e.g., humic acids in soil, organic matter in wastewater) can suppress or enhance the analyte signal during LC-MS/MS analysis, leading to inaccurate quantification.[7][8]- Improve Sample Cleanup: Use a robust SPE protocol. For complex matrices, consider a multi-sorbent approach, such as tandem HLB and mixed-mode cation exchange (MCX) cartridges.[5][8] - Chromatographic Separation: Optimize the LC method to separate SMX-N4G from co-eluting matrix components. - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of SMX-N4G is the ideal internal standard to compensate for matrix effects. If unavailable, a structurally similar compound can be used, but its efficacy must be validated.
Analyte Degradation in Stored Samples Microbial Activity: Environmental samples, particularly wastewater and sludge, are microbially active, which can lead to the degradation of the target analyte over time.- Store samples at -20°C or, for long-term storage, at -80°C immediately after collection. - Minimize freeze-thaw cycles.[1]
Poor Chromatographic Peak Shape Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state and, consequently, the retention and peak shape of sulfonamides.- Adjust the mobile phase pH. A slightly acidic mobile phase is often used for sulfonamides to improve peak shape.[1] - Ensure the use of a high-quality analytical column and consider using a guard column to protect it from matrix contaminants.
Parent Sulfamethoxazole Peak Observed in SMX-N4G Standard In-source Fragmentation: The glucoside bond can cleave in the mass spectrometer's ion source, creating a fragment that corresponds to the parent drug.- Optimize mass spectrometer source parameters (e.g., cone voltage, source temperature) to minimize in-source fragmentation.[1]
Degradation of Standard Solution: The reference standard may have degraded due to improper storage or handling.- Prepare fresh standard solutions and store them at -20°C or -80°C in a suitable solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best SPE cartridge for extracting SMX-N4G from water samples?

A1: For a polar compound like SMX-N4G, a hydrophilic-lipophilic balanced (HLB) sorbent is highly recommended as it provides good retention for a wide range of compounds.[4][6] Oasis HLB cartridges have been shown to yield high and consistent recoveries for parent sulfonamides and are a good starting point for method development for the N4-glucoside metabolite.[4]

Q2: How can I minimize the hydrolysis of SMX-N4G back to sulfamethoxazole during sample processing?

A2: Hydrolysis is primarily driven by pH and temperature.[2][3] It is critical to maintain the sample pH in a slightly acidic to neutral range (pH 4-7) and to keep the sample cool (e.g., on ice or at 4°C) throughout the extraction procedure.[1] Avoid strong acids or bases and high temperatures.

Q3: What is the recommended extraction solvent for soil and sludge samples?

A3: A mixture of acetonitrile and water (e.g., 1:1 v/v) with a small amount of acid (e.g., 0.1% formic acid) has been shown to be effective for extracting a wide range of pharmaceuticals, including sulfonamides, from soil matrices using techniques like ultrasonic or pressurized liquid extraction.[1]

Q4: How do I deal with significant matrix effects in my wastewater samples?

A4: Matrix effects are a major challenge in wastewater analysis.[8] To mitigate them, you should:

  • Enhance Sample Cleanup: Use a thorough SPE cleanup protocol. Sometimes combining different SPE phases can improve results.[5]

  • Optimize Chromatography: Ensure your LC method provides good separation of your analyte from the bulk of the matrix components.

  • Use an Appropriate Internal Standard: The best way to compensate for signal suppression or enhancement is to use a stable isotope-labeled internal standard for SMX-N4G. This will experience the same matrix effects as the analyte, allowing for accurate correction.

Q5: What are the ideal storage conditions for my environmental samples before analysis?

A5: To maintain the integrity of SMX-N4G, samples should be stored frozen, preferably at -80°C for long-term storage or -20°C for short-term storage.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]

Quantitative Data Summary

The following tables summarize typical recovery data for parent sulfonamides from environmental matrices using various extraction techniques. This data can serve as a benchmark for developing and validating a method for SMX-N4G.

Table 1: Recovery of Sulfonamides from Water Samples using Solid-Phase Extraction

CompoundSPE SorbentMatrixFortification LevelAverage Recovery (%)Reference
SulfamethoxazoleOasis HLBWell Water5 µg/L95-105[4]
SulfamethoxazoleOasis HLBWastewater50 µg/L85-95[4]
SulfamethoxazoleGCBWastewater5 µg/L90-110[4]
Various SulfonamidesCNW Poly-Sery HLBRiver Water20 ng/L79-118[9]

Table 2: Recovery of Sulfonamides from Soil & Sludge Samples

CompoundExtraction MethodMatrixFortification LevelAverage Recovery (%)Reference
SulfamethoxazoleUltrasonic ExtractionSoil10 ng/g55-135[1]
SulfamethoxazolePLESewage Sludge50 ng/g70-110[7]
Various SulfonamidesSLE-SPESoil (medium OC)->45[5]
Various SulfonamidesSLE-SPESoil (low OC)->88[5]

Experimental Protocols

Protocol 1: Extraction of SMX-N4G from Water Samples using SPE

This protocol is a general guideline based on methods for parent sulfonamides and should be optimized for SMX-N4G.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtrate to 4.0 using formic acid.

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB (or similar) cartridge (e.g., 200 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water (pH 4.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 20-30 minutes.

  • Elution:

    • Elute the analyte with two 4 mL aliquots of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of SMX-N4G from Soil/Sludge Samples
  • Sample Preparation:

    • Homogenize the soil or sludge sample.

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water (1:1, v/v) with 0.1% formic acid).

    • Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction step on the pellet and combine the supernatants.

  • Solvent Exchange and Cleanup:

    • Dilute the combined supernatant with ultrapure water (pH 4.0) to reduce the organic solvent content to <5%.

    • Proceed with the SPE cleanup as described in Protocol 1, starting from the "Sample Loading" step.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample (100 mL) Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 4.0 Filter->Adjust_pH Condition 1. Condition (Methanol, Water) Adjust_pH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Ultrapure Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS troubleshooting_logic cluster_causes cluster_solutions Start Low SMX-N4G Recovery Hydrolysis Hydrolysis? Start->Hydrolysis Extraction Extraction Inefficiency? Start->Extraction Matrix Matrix Effects? Start->Matrix Sol_Hydrolysis Control pH (4-7) Keep Sample Cool Hydrolysis->Sol_Hydrolysis Yes Sol_Extraction Use HLB SPE Optimize Solvents Adjust pH to ~4 Extraction->Sol_Extraction Yes Sol_Matrix Improve Cleanup (SPE) Optimize LC Use Isotope-Labeled IS Matrix->Sol_Matrix Yes

References

minimizing ion suppression for sulfamethoxazole N4-glucoside in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of sulfamethoxazole (B1682508) N4-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for the analysis of sulfamethoxazole N4-glucoside?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization. The consequence is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results. Given that this compound is often analyzed in complex biological matrices like plasma, urine, or wastewater, it is particularly susceptible to ion suppression from endogenous components such as salts, phospholipids, and proteins.

Q2: How can I determine if ion suppression is affecting my analysis of this compound?

A2: A widely used method to identify and assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank matrix extract (e.g., plasma extract without the analyte) is injected into the LC system. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary sources of ion suppression when analyzing biological samples for this compound?

A3: The main culprits of ion suppression in biological matrices are endogenous substances that co-elute with this compound. These include:

  • Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing the efficiency of droplet formation and evaporation.

  • Other Endogenous Molecules: Compounds like urea (B33335) and proteins can also interfere with the ionization process.

  • Co-administered Drugs: Other medications or their metabolites present in the sample can co-elute and compete for ionization.

Q4: Can my choice of ionization technique influence the severity of ion suppression?

A4: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is commonly used for polar molecules like this compound, but it is more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI involves ionization from the liquid phase on the surface of droplets, where competition for charge is high. APCI, which relies on gas-phase ionization, is generally less affected by non-volatile matrix components. If you are experiencing severe ion suppression with ESI, considering APCI might be a viable alternative, though it may offer different sensitivity for your analyte.

Troubleshooting Guides

Guide 1: Poor Sensitivity and Low Reproducibility
  • Issue: You are observing a weak signal for this compound and high variability in peak areas between injections.

  • Possible Cause: Significant and variable ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment (see Experimental Protocol 1) to confirm the presence and retention time of ion suppression zones.

    • Optimize Sample Preparation: The goal is to remove interfering matrix components before the sample enters the mass spectrometer. Consider the following techniques (see Experimental Protocol 2 for a comparison workflow):

      • Protein Precipitation (PPT): A quick and simple method, but it may not effectively remove phospholipids.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while interfering compounds are washed away.[1]

    • Chromatographic Separation: Adjust your LC method to separate the elution of this compound from the ion suppression zones identified in the post-column infusion experiment. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., considering HILIC for this polar metabolite), or adjusting the flow rate.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression as the analyte. By monitoring the analyte-to-IS ratio, you can compensate for signal variability.

Guide 2: Non-linear Calibration Curve
  • Issue: The calibration curve for this compound is not linear, particularly at higher concentrations.

  • Possible Cause: Saturation of the ESI process or concentration-dependent matrix effects.

  • Troubleshooting Steps:

    • Evaluate Concentration Range: The linear dynamic range of an ESI-MS method can be limited. At high concentrations, the ionization process can become saturated. Try extending your calibration curve to lower concentrations.

    • Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma). This helps to ensure that the standards and samples experience similar matrix effects.

    • Dilute the Sample: Diluting the sample can reduce the concentration of both the analyte and interfering matrix components, potentially restoring linearity. However, ensure that the diluted analyte concentration remains above the limit of quantification.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in recovering sulfonamides and minimizing matrix effects, based on literature data.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionKey Considerations
Protein Precipitation (PPT) Moderate to HighLow to ModerateSimple and fast, but may not remove all interfering substances, especially phospholipids.
Liquid-Liquid Extraction (LLE) HighModerate to HighProvides cleaner extracts than PPT. Requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) HighHighOffers the most effective cleanup. Requires method development for sorbent selection, wash, and elution steps.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time windows where ion suppression occurs.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the ESI source of the mass spectrometer.

  • Begin the LC run with your standard gradient.

  • Once the LC flow is stable, start the syringe pump to infuse the analyte standard at a low flow rate (e.g., 10 µL/min).

  • Monitor the signal of the appropriate MRM transition for this compound. You should observe a stable, elevated baseline.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the baseline of the infused analyte. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Comparative Evaluation of Sample Preparation Methods

Objective: To evaluate the effectiveness of different sample preparation methods in reducing matrix effects for this compound.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound standard solution

  • Protein precipitation reagents (e.g., acetonitrile, methanol)

  • Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

  • Solid-phase extraction cartridges (e.g., C18, mixed-mode) and corresponding reagents

Procedure:

  • Spike the blank matrix with a known concentration of this compound.

  • Divide the spiked matrix into three aliquots.

  • Aliquot 1 (Protein Precipitation): Add 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

  • Aliquot 2 (Liquid-Liquid Extraction): Add an appropriate organic solvent, vortex, and centrifuge. Collect the organic layer.

  • Aliquot 3 (Solid-Phase Extraction): Condition the SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the analyte.

  • Evaporate the extracts from all three methods to dryness and reconstitute in the mobile phase.

  • Analyze the reconstituted samples by LC-MS/MS.

  • Compare the peak area and signal-to-noise ratio of this compound from each preparation method to a standard prepared in a clean solvent. The method yielding the highest signal and lowest background is the most effective at minimizing ion suppression.

Visualizations

TroubleshootingWorkflow start Start: Poor Sensitivity / Reproducibility for this compound assess_matrix 1. Assess Matrix Effects (Post-Column Infusion) start->assess_matrix optimize_sample_prep 2. Optimize Sample Preparation assess_matrix->optimize_sample_prep Suppression Present? ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe optimize_chromatography 3. Optimize Chromatography gradient Modify Gradient optimize_chromatography->gradient column Change Column Chemistry (e.g., HILIC) optimize_chromatography->column use_is 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) end Resolution: Improved Sensitivity & Reproducibility use_is->end ppt->optimize_chromatography lle->optimize_chromatography spe->optimize_chromatography gradient->use_is column->use_is

Caption: Troubleshooting workflow for poor sensitivity and reproducibility.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_column LC Column tee Tee-Piece lc_column->tee LC Eluent + Blank Matrix Extract syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee Analyte Standard ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion.

References

addressing poor peak shape in sulfamethoxazole N4-glucoside chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the chromatographic analysis of sulfamethoxazole (B1682508) N4-glucoside.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, often characterized by tailing, fronting, or broad peaks, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatography of sulfamethoxazole N4-glucoside.

dot

Troubleshooting_Workflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Advanced Solutions cluster_4 Resolution start Poor Peak Shape (Tailing, Fronting, Broad) check_column Inspect Column Performance (Age, Previous Use) start->check_column check_system Verify System Integrity (Leaks, Dead Volume) start->check_system check_sample Examine Sample Preparation (Solvent, Concentration) start->check_sample adjust_ph Adjust Mobile Phase pH check_column->adjust_ph check_system->adjust_ph check_sample->adjust_ph modify_organic Modify Organic Solvent (Type, Percentage) adjust_ph->modify_organic end Symmetrical Peak Shape Achieved adjust_ph->end Issue Resolved additives Consider Additives (e.g., Competing Base) modify_organic->additives modify_organic->end Issue Resolved change_column Change Column Chemistry (e.g., Polar-Embedded, HILIC) additives->change_column additives->end Issue Resolved temp_optimization Optimize Temperature change_column->temp_optimization change_column->end Issue Resolved temp_optimization->end

Caption: A troubleshooting workflow for addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for a polar, ionizable compound like this compound is often due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the amine and sulfonamide functionalities of the molecule, leading to tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, resulting in broadened or tailing peaks.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.[1]

Q2: How does the chemical structure of this compound contribute to poor peak shape?

A2: this compound possesses several chemical features that can lead to challenging chromatography:

  • Multiple Ionizable Groups: The molecule has a sulfonamide group and an aromatic amine, both of which are ionizable. The pKa of the sulfonamide in the parent sulfamethoxazole is around 5.7. The glycosylation at the N4 position will alter the pKa of the aromatic amine. The presence of multiple ionizable groups means its overall charge is highly dependent on the mobile phase pH.

  • High Polarity: The addition of the glucose moiety significantly increases the polarity of the molecule. This can lead to poor retention on traditional C18 columns and increased interaction with polar active sites on the stationary phase.

dot

Analyte_Interactions cluster_0 Analyte: this compound cluster_1 Stationary Phase (Reversed-Phase) analyte This compound (Polar, Ionizable) c18 C18 Chains (Hydrophobic Interaction) analyte->c18 Primary Retention silanol Residual Silanols (Si-OH) (Secondary Interactions) analyte->silanol Peak Tailing

Caption: Interactions leading to poor peak shape.

Q3: What is the ideal mobile phase pH for analyzing this compound?

A good starting point for method development is a low pH (e.g., 2.5-3.5). At this pH, the sulfonamide will be protonated (neutral), and the secondary interactions with silanol groups will be minimized as the silanols will also be protonated.[3]

Q4: What are some recommended starting conditions for method development?

A4: For initial method development, consider the following parameters.

ParameterRecommendationRationale
Column C18, 100 Å, 2.7-5 µmA good starting point for reversed-phase chromatography.
Polar-embedded or polar-endcapped C18Offers better retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5)Suppresses silanol interactions and ensures a single ionic state for the analyte.[3]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)Acetonitrile often provides better peak shape for amine-containing compounds.
Gradient 5-95% B over 15-20 minutesA generic gradient to elute a wide range of polarities.
Temperature 30-40 °CCan improve peak shape and reduce mobile phase viscosity.
Injection Solvent Mobile Phase A or a weaker solventMismatch between injection solvent and mobile phase can cause peak distortion.[1]
Q5: When should I consider using Hydrophilic Interaction Chromatography (HILIC)?

A5: HILIC is an excellent alternative to reversed-phase chromatography when analyzing very polar compounds that have poor retention on C18 columns, even with highly aqueous mobile phases. Since this compound is significantly more polar than its parent drug, HILIC could provide better retention and potentially improved peak shape.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method for this compound with a focus on achieving good peak shape.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 15 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid

2. pH Scouting:

  • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.0) using appropriate buffers (e.g., phosphate, acetate).

  • Analyze the sample under each pH condition and evaluate peak shape (asymmetry factor), retention time, and resolution.

3. Organic Modifier Evaluation:

  • Compare the peak shape obtained using acetonitrile versus methanol as the organic modifier at the optimal pH.

4. Column Chemistry Screening:

  • If peak tailing persists, screen different column chemistries, such as a polar-embedded or a polar-endcapped C18 column.

Protocol 2: HILIC Method for Highly Polar Analytes

This protocol provides a starting point for developing a HILIC method for this compound.

1. Initial Conditions:

  • Column: HILIC (e.g., Amide, Diol), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% B to 50% B in 10 min

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 265 nm or MS

  • Injection Volume: 2 µL

  • Sample Solvent: 90:10 Acetonitrile:Water

Quantitative Data Summary

The following table summarizes typical effects of various parameters on peak shape for amine-containing, polar compounds. The values are illustrative and will vary depending on the specific analyte and system.

Parameter ChangeExpected Effect on Peak Asymmetry Factor (As)Rationale
Decrease Mobile Phase pH (from 7 to 3) Decrease (Improvement)Suppresses ionization of silanol groups, reducing secondary interactions.[3]
Increase Buffer Concentration (10 mM to 50 mM) Decrease (Improvement)Increases capacity to maintain a constant pH, ensuring a single analyte ionic state.
Change Organic Modifier (Methanol to Acetonitrile) Often Decreases (Improvement)Acetonitrile can provide better peak shapes for basic compounds.
Decrease Sample Load Decrease (Improvement)Prevents overloading of the stationary phase.[1]
Use a Polar-Embedded/Endcapped Column Significant Decrease (Improvement)Shields residual silanols, minimizing secondary interactions.

References

strategies to reduce matrix effects in biological samples for sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of sulfamethoxazole (B1682508) N4-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of sulfamethoxazole N4-glucoside?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1] Given that this compound is a polar metabolite, it can be particularly susceptible to interference from endogenous polar substances in biological matrices like plasma and urine.

Q2: What are the primary causes of matrix effects in biological samples for this analyte?

A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's source. Common culprits in plasma and urine include phospholipids (B1166683), salts, urea, and other endogenous metabolites.[2][3] Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This provides a qualitative assessment. A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of the analyte indicates the presence of matrix effects.

  • Post-Extraction Spike Method: This offers a quantitative assessment. The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the extraction procedure. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a SIL-IS, such as Sulfamethoxazole-d4 N4-glucoside, is highly recommended. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by matrix interferences in a nearly identical manner.[1] This allows for accurate correction of signal variability.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity Significant ion suppression from matrix components.1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or a phospholipid removal plate. 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.
High variability in results between samples Inconsistent matrix effects across different sample lots.1. Implement a SIL-IS: Use a stable isotope-labeled internal standard (e.g., Sulfamethoxazole-d4 N4-glucoside) to normalize the response. 2. Improve Sample Cleanup: A more robust and consistent sample preparation method, such as SPE, can help minimize variability.
Poor peak shape Co-elution of interfering substances.1. Adjust Mobile Phase: Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. 2. Change Column Chemistry: Experiment with a different stationary phase that provides better selectivity for this compound and the interfering components.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides a representative comparison of common sample preparation techniques for the analysis of polar metabolites like this compound in biological matrices. The effectiveness is a qualitative assessment of the technique's ability to reduce matrix effects.

Sample Preparation Technique Principle Relative Cost Throughput Effectiveness in Reducing Matrix Effects Recovery of Polar Analytes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.LowHighLow to ModerateGood
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.ModerateModerateModerateVariable, depends on solvent polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighLow to ModerateHighGood to Excellent, with appropriate sorbent selection.
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample.HighHighHigh (for phospholipids)Good

Experimental Protocols

Protocol 1: Assessment of Matrix Factor using the Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for this compound in human plasma.

Materials:

  • Blank human plasma (at least 6 different lots)

  • This compound reference standard

  • Sulfamethoxazole-d4 N4-glucoside (or other suitable SIL-IS)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean microcentrifuge tube, prepare a solution of this compound and the SIL-IS in a solvent mixture that mimics the final extracted sample composition (e.g., 80:20 ACN:Water).

    • Set B (Post-Spiked Matrix):

      • To 50 µL of blank human plasma, add 200 µL of ACN to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a new tube.

      • Spike the supernatant with this compound and the SIL-IS to the same final concentration as in Set A.

    • Set C (Pre-Spiked Matrix for Recovery - Optional but Recommended):

      • Spike 50 µL of blank human plasma with this compound and the SIL-IS.

      • Add 200 µL of ACN to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a new tube.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100

Protocol 2: Protein Precipitation for the Extraction of this compound from Human Plasma

This protocol is a starting point for the extraction of this compound and is adapted from a method for the related N1-glucuronide metabolite.[4]

Materials:

  • Human plasma samples (unknowns, QCs, calibrators)

  • Sulfamethoxazole-d4 N4-glucoside working solution in ACN (e.g., 100 ng/mL)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Microcentrifuge tubes

  • 96-well plate or autosampler vials

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the SIL-IS working solution in ACN.

  • Vortex for 1 minute to precipitate proteins.[4]

  • Centrifuge at 13,000 rpm for 10 minutes.[4]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.[4]

  • Add 100 µL of ultrapure water to the supernatant.[4]

  • Mix well and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe Thorough Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data assess Assess Matrix Effect (Post-Extraction Spike) data->assess decision Matrix Effect Acceptable? assess->decision decision->data No (Optimize Method) end Report Results decision->end Yes

Caption: Workflow for sample preparation and matrix effect evaluation.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies matrix_effect Matrix Effect (Ion Suppression/Enhancement) phospholipids Phospholipids matrix_effect->phospholipids salts Salts & Urea matrix_effect->salts metabolites Endogenous Metabolites matrix_effect->metabolites sample_prep Improved Sample Preparation (SPE, LLE) sample_prep->matrix_effect Reduces chromatography Chromatographic Separation chromatography->matrix_effect Avoids sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) sil_is->matrix_effect Compensates for

Caption: Strategies to mitigate matrix effects.

References

Technical Support Center: Enhancing the Stability of Sulfamethoxazole N4-Glucoside Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of sulfamethoxazole (B1682508) N4-glucoside analytical standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is sulfamethoxazole N4-glucoside and why is its stability important?

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by pH, temperature, and light exposure. The glycosidic bond is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and this degradation is accelerated at elevated temperatures.

Q3: How should solid this compound analytical standards be stored?

A3: Solid this compound should be stored in well-closed, light-resistant containers at a controlled temperature, typically +5°C.[2] It is important to prevent moisture absorption, as this can accelerate degradation.

Q4: What is the recommended procedure for preparing stock solutions of this compound?

A4: To prepare stock solutions, it is recommended to dissolve the standard in a high-purity solvent such as methanol (B129727) or dimethyl sulfoxide.[3] The use of volumetric flasks is advised for accurate concentration. Prepared solutions should be stored in amber vials at low temperatures (-20°C or -80°C) to minimize degradation.[4]

Q5: How can I monitor the stability of my analytical standard solution?

A5: The stability of the standard solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][5] This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of the standard solution against a freshly prepared standard will indicate any loss in potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the analytical standard in solution Inappropriate pH of the solvent or sample matrix. The N4-glucoside bond is susceptible to hydrolysis, which is catalyzed by both acid and base.Maintain the pH of the solution within a neutral range (approximately pH 5.5 to 7.0). The reaction is pH-dependent, with increased rates at lower and higher pH values.[1]
Elevated storage or experimental temperature. Higher temperatures significantly increase the rate of hydrolytic degradation.Store stock and working solutions at reduced temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term storage). Avoid prolonged exposure to ambient laboratory temperatures.
Exposure to light. Photodegradation can occur, leading to the formation of byproducts.Prepare and store solutions in amber glassware or light-blocking centrifuge tubes. Minimize exposure to direct sunlight and artificial light during experiments.
Appearance of unknown peaks in the chromatogram Formation of degradation products. This indicates that the analytical standard is breaking down. The primary degradation product is likely sulfamethoxazole, formed from the hydrolysis of the glucoside bond.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the specificity of your analytical method.
Contamination of the solvent or glassware. Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.
Inconsistent analytical results Instability of the standard in the autosampler. If samples are left in the autosampler for an extended period, degradation can occur, leading to variability in results.If possible, use a cooled autosampler. Limit the time samples are stored in the autosampler before injection. A stability study of the standard in the autosampler can determine the maximum allowable time.
Repeated freeze-thaw cycles of stock solutions. This can lead to the degradation of the analyte.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Quantitative Data on Stability

The stability of this compound is intrinsically linked to the kinetics of its formation and hydrolysis. The reaction between sulfamethoxazole and glucose to form the glucoside follows pseudo-first-order reversible kinetics. The rate of hydrolysis is dependent on both pH and temperature.

Table 1: Effect of pH on the Rate of Hydrolysis/Formation of this compound at 37°C

pHReaction DependenceObservation
0.80 - 2.90H+ concentration dependentThe reaction rate is influenced by the concentration of hydrogen ions.
3.00 - 5.45pH independentThe reaction rate is relatively stable within this pH range.
5.50 - 6.88H+ concentration dependentThe reaction rate is again influenced by the hydrogen ion concentration.
Data adapted from a kinetic study on the formation of sulfamethoxazole glucosylamines.[1]

Table 2: Activation Energies for the Formation and Hydrolysis of Sulfamethoxazole Glucosylamines at pH 2.89

ReactionActivation Energy (Ea)
Forward Reaction (Formation)49.28 kJ mol⁻¹
Reverse Reaction (Hydrolysis)63.46 kJ mol⁻¹
Data indicates the temperature dependence of the reaction, with higher temperatures favoring hydrolysis.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the amount of this compound and its degradation products over time.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is often employed to separate the polar N4-glucoside from the less polar parent compound, sulfamethoxazole. An example could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of sulfamethoxazole and its glucoside (typically around 265 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • Inject the stability samples (stored under various conditions and at different time points) into the HPLC system.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of the remaining this compound at each time point.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (60°C) prep_stock->thermal Apply Stress photo Photolysis (UV light) prep_stock->photo Apply Stress neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway SMX_G Sulfamethoxazole N4-glucoside SMX Sulfamethoxazole SMX_G->SMX Hydrolysis (H+, OH-, Heat) Fragments Further Degradation Products SMX->Fragments Oxidation / Photolysis

Caption: Proposed primary degradation pathway for this compound.

References

Technical Support Center: Optimization of SPE Methods for Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid-Phase Extraction (SPE) methods for the analysis of sulfamethoxazole (B1682508) N4-glucoside. Here you will find answers to frequently asked questions, detailed troubleshooting guides to address common experimental challenges, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for extracting the highly polar sulfamethoxazole N4-glucoside?

A1: For polar analytes like this compound, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is highly recommended. Sorbents like Oasis HLB are designed to retain a wide range of compounds, from polar to nonpolar, making them ideal for capturing the parent drug, sulfamethoxazole, and its more polar metabolites. The water-wettable nature of these sorbents ensures they remain activated even if the cartridge runs dry, which is crucial for reproducible results.

Q2: What is the optimal pH for the sample before loading it onto the SPE cartridge?

A2: To maximize the retention of sulfamethoxazole and its N4-glucoside metabolite on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the analyte's most acidic functional group. Sulfamethoxazole has two pKa values, approximately 1.6 and 5.7.[1] By adjusting the sample pH to around 3.5-4.0, the sulfonamide group will be in its neutral form, increasing its affinity for the reversed-phase sorbent.

Q3: I am observing low recovery for this compound. What are the likely causes?

A3: Low recovery of a polar metabolite like this compound can be due to several factors:

  • Analyte Breakthrough: The analyte may not be sufficiently retained during the sample loading step. This can happen if the sorbent is not appropriate for polar compounds, the pH is incorrect, or the loading flow rate is too high.

  • Premature Elution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step.

  • Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent.

  • Matrix Effects: Components in the sample matrix can interfere with the binding of the analyte to the sorbent or co-elute and cause ion suppression in the detector.

Q4: How can I improve the reproducibility of my SPE method?

A4: To enhance reproducibility, ensure the following:

  • Consistent Sample Pre-treatment: Always adjust the pH of your samples uniformly.

  • Avoid Cartridge Drying (for non-wettable sorbents): If you are not using a water-wettable sorbent, make sure the sorbent bed does not dry out between the conditioning and loading steps.

  • Controlled Flow Rates: Use a consistent and slow flow rate during sample loading and elution. A vacuum manifold or an automated SPE system can help maintain consistent flow.

  • Precise Solvent Volumes: Use accurate volumes for all conditioning, washing, and elution steps.

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects occur when components in the sample other than the analyte of interest interfere with the analytical measurement, often by suppressing or enhancing the ionization of the analyte in the mass spectrometer. To minimize matrix effects:

  • Optimize the Wash Step: Use the strongest possible wash solvent that does not elute your analyte. This will help remove more of the interfering matrix components.

  • Use a More Selective Sorbent: If matrix effects are severe, consider a more selective sorbent, such as a mixed-mode ion-exchange cartridge.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.

  • Employ Isotope-Labeled Internal Standards: The use of an isotopically labeled internal standard for sulfamethoxazole can help to compensate for matrix effects and procedural losses.[2]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Ensure you are using a hydrophilic-lipophilic balanced (HLB) sorbent suitable for polar compounds.
Incorrect Sample pH Verify that the sample pH is adjusted to 3.5-4.0 to ensure the analyte is in its neutral form for optimal retention.
Sample Loading Flow Rate Too High Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Wash Solvent Too Strong Decrease the organic content of your wash solvent. Start with 5% methanol (B129727) in water and incrementally increase if necessary for cleanup.
Elution Solvent Too Weak Increase the organic content of the elution solvent (e.g., from 80% to 100% methanol) or add a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to increase the pH and facilitate elution.
Insufficient Elution Volume Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one.
Issue 2: Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Flow Rates Use a vacuum manifold with a pressure gauge or an automated SPE system to maintain consistent flow rates for all samples.
Cartridge Bed Drying Out If not using a water-wettable sorbent, ensure the sorbent bed remains wet between conditioning and sample loading.
Variable Sample pH Use a calibrated pH meter and ensure all samples are adjusted to the same target pH.
Inconsistent Elution Ensure the elution solvent is allowed to soak the sorbent for a minute before applying vacuum to ensure complete interaction.
Issue 3: High Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Cleanup Optimize the wash step by testing different solvent strengths to remove as many interfering compounds as possible without eluting the analyte.
Co-elution of Interferences Modify the elution solvent to be more selective for your analyte. This could involve using a different organic solvent or adjusting the pH.
Highly Complex Matrix Consider a sample dilution step before SPE. You may also need to explore different sorbent chemistries, such as mixed-mode ion exchange.
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard for sulfamethoxazole to normalize the signal and correct for variations in ionization efficiency.[2]

Experimental Protocols

Recommended SPE Protocol for this compound using an HLB Cartridge

This protocol is a starting point and may require further optimization based on the specific sample matrix.

1. Materials:

  • Oasis HLB 6 cc, 500 mg SPE Cartridges

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

  • Sample Collection Tubes

2. Sample Pre-treatment:

  • For a 100 mL aqueous sample, add formic acid to adjust the pH to 3.5-4.0.

  • If the sample contains particulates, filter it through a 0.45 µm filter.

3. SPE Procedure:

  • Conditioning: Pass 5 mL of methanol through the cartridge.

  • Equilibration: Pass 5 mL of HPLC-grade water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 2-5 mL/min.

  • Washing:

    • Wash 1: Pass 5 mL of 5% methanol in water to remove polar interferences.

    • Wash 2 (Optional, for dirtier samples): Pass 5 mL of a stronger organic wash (e.g., 20-40% methanol in water). This step should be optimized to ensure no analyte loss.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube. A small amount of ammonium hydroxide (e.g., 2%) can be added to the methanol to increase the pH and improve the elution of acidic compounds.

4. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Data Presentation

Table 1: Physicochemical Properties of Sulfamethoxazole and its N4-glucoside Metabolite
Compound Molecular Formula Molecular Weight ( g/mol ) pKa Values (Sulfamethoxazole)
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.28~1.6 and ~5.7[1]
This compoundC₁₆H₂₁N₃O₈S415.42Not directly available, but the key ionizable group is the sulfonamide, similar to the parent compound.
Table 2: Representative SPE Recovery Data for Sulfonamides using HLB Cartridges
Compound Matrix SPE Sorbent Recovery (%) Reference
SulfamethoxazoleEnvironmental WaterOasis HLB79-118[2]
Various SulfonamidesEnvironmental WaterOasis HLB84-110[3]
SulfamethoxazoleWastewaterOasis HLB92-113 (relative recovery)[2]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample pH_Adjust Adjust pH to 3.5-4.0 Sample->pH_Adjust Filter Filter (if needed) pH_Adjust->Filter Condition Condition (5 mL Methanol) Filter->Condition Equilibrate Equilibrate (5 mL Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (5% Methanol in Water) Load->Wash1 Wash2 Wash 2 (Optional) (20-40% Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (2 x 4 mL Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: General workflow for the SPE of this compound.

Troubleshooting_Low_Recovery cluster_retention Analyte Retention Issues cluster_elution Analyte Elution Issues Start Low Recovery Observed Check_pH Is sample pH 3.5-4.0? Start->Check_pH Check_Sorbent Using HLB sorbent? Check_pH->Check_Sorbent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Flow Loading flow rate < 5 mL/min? Check_Sorbent->Check_Flow Yes Change_Sorbent Use HLB Sorbent Check_Sorbent->Change_Sorbent No Check_Wash Is wash solvent too strong? Check_Flow->Check_Wash Yes Reduce_Flow Reduce Flow Rate Check_Flow->Reduce_Flow No Check_Elution_Solvent Is elution solvent too weak? Check_Wash->Check_Elution_Solvent No Weaker_Wash Use Weaker Wash Check_Wash->Weaker_Wash Yes Check_Elution_Volume Is elution volume sufficient? Check_Elution_Solvent->Check_Elution_Volume No Stronger_Elution Use Stronger Elution Solvent Check_Elution_Solvent->Stronger_Elution Yes Increase_Volume Increase Elution Volume Check_Elution_Volume->Increase_Volume No

Caption: Troubleshooting decision tree for low analyte recovery.

References

Validation & Comparative

Navigating the Analysis of Sulfamethoxazole's Minor Metabolite: A Comparative Guide to Analytical Method Validation for N4-Glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount in understanding the full pharmacokinetic profile and potential toxicological implications of a therapeutic agent. Sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body. While the N4-acetylated metabolite is the most abundant, other minor metabolites, such as sulfamethoxazole N4-glucoside, play a role in the drug's disposition. This guide provides a comparative overview of two common bioanalytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the validated quantification of this compound in biological matrices.

This comparison is based on established principles of bioanalytical method validation and typical performance characteristics observed for similar sulfonamide compounds, providing a robust framework for researchers embarking on the analysis of this specific metabolite.

Performance Characteristics: A Head-to-Head Comparison

The choice of an analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, throughput, and the complexity of the biological matrix. Below is a summary of typical validation parameters for HPLC-UV and UPLC-MS/MS methods tailored for the quantification of this compound.

Validation ParameterHPLC-UV Method (Representative)UPLC-MS/MS Method (Representative)
Linearity Range 250 - 25,000 ng/mL5 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 250 ng/mL5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Matrix Effect Not typically assessedMonitored and within acceptable limits
Recovery > 85%> 90%

Delving into the Methodology: Experimental Protocols

The successful implementation of any analytical method relies on a well-defined and reproducible experimental protocol. The following sections detail representative methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

HPLC-UV Method Protocol

1. Sample Preparation (Plasma):

  • To 500 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 1 mL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 265 nm

3. Validation Procedures:

  • Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days.

  • LLOQ: Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Compare the peak area of the analyte from extracted samples to that of unextracted standards.

UPLC-MS/MS Method Protocol

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is preferred).

  • Perform protein precipitation by adding 300 µL of methanol.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Dilute the supernatant with water prior to injection.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Validation Procedures:

  • Linearity, Accuracy, Precision, and LLOQ: Follow similar procedures as the HPLC-UV method, but with a wider dynamic range and lower LLOQ.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: Assess the efficiency of the extraction procedure.

Visualizing the Processes

To better understand the context and workflow, the following diagrams illustrate the metabolic pathway of sulfamethoxazole and a general workflow for analytical method validation.

metabolic_pathway cluster_main Sulfamethoxazole Metabolism SMX Sulfamethoxazole N4_Acetyl N4-Acetyl-Sulfamethoxazole (Major Metabolite) SMX->N4_Acetyl N-acetyltransferase N4_Glucoside This compound (Minor Metabolite) SMX->N4_Glucoside UDP-glucuronosyltransferase (presumed) Hydroxylamine Hydroxylamine Metabolite SMX->Hydroxylamine CYP2C9

Metabolic pathway of sulfamethoxazole.

analytical_method_validation_workflow cluster_workflow Analytical Method Validation Workflow start Method Development & Optimization sample_prep Sample Preparation start->sample_prep chromatography Chromatographic Separation sample_prep->chromatography detection Detection chromatography->detection calibration Calibration Curve & Linearity detection->calibration validation_params Validation Parameter Assessment (Accuracy, Precision, LLOQ, etc.) calibration->validation_params report Validation Report Generation validation_params->report

General workflow for analytical method validation.

Unveiling a Potential Blind Spot: Cross-Reactivity of Sulfamethoxazole Immunoassays with its N4-Glucoside Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfamethoxazole (B1682508) is critical. However, a significant knowledge gap exists regarding the cross-reactivity of widely used immunoassays with a key metabolite, sulfamethoxazole-N4-glucoside. This guide provides a comparative analysis of available analytical methods, highlighting the potential for inaccurate measurements with immunoassays and offering a path forward for more precise quantification.

While immunoassays offer a convenient and high-throughput method for the detection of sulfamethoxazole, their specificity can be a concern. The core principle of these assays, typically a competitive enzyme-linked immunosorbent assay (ELISA), relies on the binding of an antibody to the target molecule.[1][2][3] Structural similarities between the parent drug and its metabolites can lead to cross-reactivity, resulting in an overestimation of the sulfamethoxazole concentration.

One metabolite of concern is sulfamethoxazole-N4-glucoside. Although N-acetylation is the primary metabolic pathway for sulfamethoxazole in humans, N-glucuronidation (and N-glucosidation in some species) also occurs.[4][5][6] The structural similarity of the N4-glucoside metabolite to the parent drug raises the possibility of significant cross-reactivity in immunoassays. However, a review of commercially available sulfamethoxazole ELISA kits reveals a consistent lack of data on cross-reactivity with this specific metabolite. While cross-reactivity with other sulfonamides and the N4-acetyl metabolite is often reported, the N4-glucoside remains a notable omission.

This lack of data presents a challenge for accurately interpreting results from immunoassays, particularly in studies involving metabolic profiling or pharmacokinetic assessments where the presence of the N4-glucoside metabolite is likely.

Alternative Analytical Methods

For researchers requiring high specificity and the ability to differentiate between sulfamethoxazole and its metabolites, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][8] This technique separates compounds based on their physicochemical properties before detecting them with high sensitivity and specificity, allowing for the individual quantification of the parent drug and its metabolites.[7][8]

Performance Comparison: Immunoassay vs. LC-MS/MS

The following table summarizes the key performance characteristics of sulfamethoxazole immunoassays and LC-MS/MS, highlighting the critical gap in knowledge regarding N4-glucoside cross-reactivity.

FeatureSulfamethoxazole Immunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of antibody to antigen.[1][2]Chromatographic separation followed by mass-based detection.[7]
Specificity Can exhibit cross-reactivity with structurally related compounds.High specificity, can distinguish between parent drug and metabolites.[7][8]
Cross-Reactivity with N4-acetylsulfamethoxazole Often reported by manufacturers (data varies by kit).No cross-reactivity; metabolites are separately quantified.
Cross-Reactivity with Sulfamethoxazole-N4-glucoside Data not typically provided by manufacturers. No cross-reactivity; metabolites are separately quantified.
Throughput HighModerate to High
Cost per Sample LowHigh
Expertise Required MinimalSpecialized

Experimental Protocols

To address the gap in cross-reactivity data, researchers can perform their own validation studies. A detailed protocol for assessing the cross-reactivity of a sulfamethoxazole immunoassay with the N4-glucoside metabolite is provided below.

Protocol: Assessment of Immunoassay Cross-Reactivity with Sulfamethoxazole-N4-glucoside

1. Materials:

  • Sulfamethoxazole ELISA Kit

  • Sulfamethoxazole standard

  • Sulfamethoxazole-N4-glucoside standard

  • Assay buffer (as provided in the ELISA kit)

  • Microplate reader

2. Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the sulfamethoxazole standard in the assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Prepare Metabolite Dilutions:

    • Prepare a serial dilution of the sulfamethoxazole-N4-glucoside standard in the assay buffer over a range of concentrations (e.g., 1, 10, 100, 1000, 10000 ng/mL).

  • Perform ELISA:

    • Follow the instructions provided with the sulfamethoxazole ELISA kit.

    • Add the sulfamethoxazole standards and the sulfamethoxazole-N4-glucoside dilutions to the appropriate wells of the ELISA plate.

    • Complete the assay steps (addition of antibody, conjugate, substrate, and stop solution).

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the sulfamethoxazole standards.

    • Determine the apparent concentration of sulfamethoxazole for each dilution of the N4-glucoside metabolite by interpolating its absorbance value on the sulfamethoxazole standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Sulfamethoxazole / Actual Concentration of N4-glucoside) x 100

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of sulfamethoxazole and the experimental workflow for assessing cross-reactivity.

Metabolic Pathway of Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole N4_Acetylsulfamethoxazole N4-Acetylsulfamethoxazole (Major Metabolite) Sulfamethoxazole->N4_Acetylsulfamethoxazole N-Acetylation N4_Hydroxysulfamethoxazole N4-Hydroxysulfamethoxazole Sulfamethoxazole->N4_Hydroxysulfamethoxazole N-Hydroxylation Sulfamethoxazole_N4_glucoside Sulfamethoxazole-N4-glucoside (Minor Metabolite) Sulfamethoxazole->Sulfamethoxazole_N4_glucoside N-Glucosidation Workflow for Cross-Reactivity Assessment A Prepare Sulfamethoxazole Standard Curve C Perform Competitive ELISA A->C B Prepare Serial Dilutions of N4-glucoside Metabolite B->C D Measure Absorbance C->D E Calculate Apparent Concentration of Sulfamethoxazole for Metabolite D->E F Calculate % Cross-Reactivity E->F

References

A Comparative Guide to the Biological Activity of Sulfamethoxazole Metabolites: N4-Glucoside vs. N4-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of two key metabolites of the antibiotic sulfamethoxazole (B1682508): sulfamethoxazole N4-glucoside and N4-acetylsulfamethoxazole. The information presented is based on available scientific literature and is intended to inform research and development in the fields of pharmacology, toxicology, and drug metabolism.

Executive Summary

Sulfamethoxazole undergoes extensive metabolism in the body, leading to various derivatives. Among these, N4-acetylsulfamethoxazole is a major metabolite that has been consistently shown to be microbiologically inactive. In contrast, there is a notable absence of publicly available data on the biological activity of this compound, another significant metabolite. This guide summarizes the existing evidence for N4-acetylsulfamethoxazole and highlights the data gap for its N4-glucoside counterpart, alongside relevant experimental methodologies for antimicrobial activity assessment.

Comparative Analysis of Biological Activity

A direct comparison of the biological activity between this compound and N4-acetylsulfamethoxazole is hampered by the lack of experimental data for the N4-glucoside. However, based on the available literature, a clear distinction in the activity of N4-acetylsulfamethoxazole can be made.

CompoundBiological ActivitySupporting Evidence
N4-Acetylsulfamethoxazole Inactive Multiple studies have demonstrated that N4-acetylated sulfonamide metabolites, including N4-acetylsulfamethoxazole, possess no antimicrobial activity against various bacterial strains, such as Escherichia coli.[1] This metabolite is considered a product of detoxification, rendering the parent drug inactive.
This compound Data Not Available Despite being a known metabolite of sulfamethoxazole, extensive literature searches did not yield any studies that have evaluated the antimicrobial or other biological activities of this compound. Its primary characterization in scientific literature is as a reference standard for analytical and metabolic studies.

Metabolic Pathways of Sulfamethoxazole

To understand the context of these metabolites, a simplified overview of the main metabolic pathways of sulfamethoxazole is presented below. Sulfamethoxazole is primarily metabolized in the liver via N-acetylation and, to a lesser extent, through glucuronidation at the N4 and N1 positions.

Sulfamethoxazole_Metabolism Sulfamethoxazole Sulfamethoxazole N4_Acetyl N4-Acetylsulfamethoxazole (Inactive) Sulfamethoxazole->N4_Acetyl N-Acetylation N4_Glucoside This compound (Activity Undetermined) Sulfamethoxazole->N4_Glucoside N4-Glucosidation N1_Glucuronide Sulfamethoxazole N1-glucuronide Sulfamethoxazole->N1_Glucuronide N1-Glucuronidation Other_Metabolites Other Metabolites Sulfamethoxazole->Other_Metabolites Oxidation, etc. Broth_Microdilution cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare serial dilutions of test compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for visible bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F Agar_Dilution cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare agar (B569324) plates containing serial dilutions of the test compound C Spot-inoculate the bacterial suspension onto the surface of each plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for bacterial growth on each plate D->E F Determine MIC: Lowest concentration that inhibits visible growth E->F

References

A Researcher's Guide to Certified Reference Materials for Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sulfamethoxazole (B1682508) and its metabolites, the selection of a high-quality certified reference material (CRM) for sulfamethoxazole N4-glucoside is a critical step to ensure the accuracy and reliability of experimental data. This guide provides an objective comparison of commercially available CRMs, supported by typical analytical data and detailed experimental protocols for their application.

Comparison of Commercially Available Certified Reference Materials

The selection of a CRM should be based on its certification, purity, and the documentation provided by the supplier. Below is a comparison of offerings from prominent suppliers in the market.

SupplierProduct NameGrade/CertificationPurity SpecificationFormat
USP (United States Pharmacopeia) This compoundUSP Reference StandardConforms to USP specificationsNeat
LGC Standards Sulfamethoxazole N4-beta-D-GlucosideMikromol™, Produced under ISO/IEC 17025, Accredited to ISO 17034High PurityNeat
Simson Pharma Limited This compoundReference StandardAccompanied by Certificate of AnalysisNeat
Santa Cruz Biotechnology This compoundResearch Use OnlyLot-specific data on CoANeat

Note: The purity of a specific lot is detailed in the Certificate of Analysis (CoA) provided by the supplier. It is imperative to consult the lot-specific CoA for precise quantitative data.

Experimental Protocols

The accurate quantification of this compound in various matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following are representative protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and biological samples with appropriate sample preparation.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound CRM in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Matrix (e.g., plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Sulfamethoxazole-d4 N4-glucoside) is recommended.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 416.1 -> Product ion (Q3) m/z 254.1

    • Internal Standard (e.g., Sulfamethoxazole-d4 N4-glucoside): Monitor the appropriate mass transition.

  • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument.

Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard to all samples and standards prior to sample processing.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CRM CRM Weighing & Dissolution Stock Stock Solution CRM->Stock Cal_Standards Calibration Standards Stock->Cal_Standards Injection LC Injection Cal_Standards->Injection Sample Biological Sample IS Internal Standard Addition Sample->IS Extraction Sample Extraction (e.g., Protein Precipitation) IS->Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quantification Concentration Calculation Cal_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway SMX Sulfamethoxazole Metabolite Sulfamethoxazole N4-glucoside SMX->Metabolite Glucosidation Enzyme UDP-glucuronosyltransferase (UGT) mediated (in vivo)

Caption: Metabolic pathway of sulfamethoxazole to its N4-glucoside metabolite.

Inter-laboratory Comparison of Sulfamethoxazole N4-glucoside Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methodologies for the quantification of sulfamethoxazole (B1682508) N4-glucoside, a significant metabolite of the widely used antibiotic sulfamethoxazole.

While a formal inter-laboratory proficiency testing program for sulfamethoxazole N4-glucoside is not publicly available, this guide compiles and compares data from published analytical methods to offer insights into their performance and applicability. The methodologies presented here, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), are critically evaluated to aid laboratories in selecting and validating appropriate analytical strategies.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance parameters of two distinct analytical methods for the determination of sulfonamide metabolites, providing a benchmark for laboratory comparison.

Validation ParameterMethod A: HPLC-UV for Sulfamethoxazole Metabolites in UrineMethod B: LC-MS/MS for Sulfonamides in Wastewater
Analyte Sulfamethoxazole-N1-glucuronide (as a proxy)Sulfamethoxazole
Linearity Range Not explicitly stated0.1–100 µg/L
Correlation Coefficient (r²) Not explicitly stated>0.997
Limit of Quantification (LOQ) 4.1 µg/mLNot explicitly stated (LOD ~0.05 µg/L)
Accuracy (% Recovery) Not explicitly stated72% to 120%[1]
Precision (% RSD) Not explicitly stated< 20% (inter-day)[1]
Selectivity/Specificity High, based on chromatographic separation and UV detectionHigh, based on specific precursor-to-product ion transitions (SRM)[2]
Sample Matrix Human UrineWastewater Effluent[1][2]

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism in humans and other organisms. One of the key pathways involves conjugation with glucose to form this compound. Understanding this pathway is crucial for interpreting analytical results and assessing the overall disposition of the parent drug.

Sulfamethoxazole Metabolism cluster_PhaseII Phase II Metabolism cluster_PhaseI Phase I Metabolism SMX Sulfamethoxazole N4_Acetyl N4-Acetyl-Sulfamethoxazole SMX->N4_Acetyl N-acetyltransferase N4_Glucoside Sulfamethoxazole N4-glucoside SMX->N4_Glucoside Glucosyltransferase N1_Glucuronide Sulfamethoxazole N1-glucuronide SMX->N1_Glucuronide UGT Hydroxylamine Sulfamethoxazole Hydroxylamine SMX->Hydroxylamine CYP2C9 Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Wastewater) Spike Internal Standard Spiking Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to the Analysis of Sulfamethoxazole N4-Glucoside: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. Sulfamethoxazole (B1682508), a widely prescribed sulfonamide antibiotic, undergoes extensive metabolism in the body, forming various metabolites, including sulfamethoxazole N4-glucoside. The choice of analytical technique for the quantification of this metabolite is critical for obtaining reliable data. This guide provides an objective comparison of two common analytical platforms, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. When coupled with a Ultraviolet (UV) detector, it provides a robust and cost-effective method for analyzing compounds that absorb UV light.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique allows for the precise measurement of compounds at very low concentrations in complex biological matrices.

Metabolic Pathway of Sulfamethoxazole Glucuronidation

Sulfamethoxazole undergoes phase II metabolism, where a glucuronic acid moiety is attached to the parent drug, increasing its water solubility and facilitating its excretion. This can occur at two primary sites, the N1 and N4 positions of the sulfamethoxazole molecule, resulting in the formation of sulfamethoxazole N1-glucuronide and this compound, respectively.

cluster_0 Metabolic Pathway Sulfamethoxazole Sulfamethoxazole UGT UDP-glucuronosyltransferase (UGT) Sulfamethoxazole->UGT Substrate UDPGA UDP-glucuronic acid UDPGA->UGT Co-substrate N4_Glucoside Sulfamethoxazole N4-glucoside UGT->N4_Glucoside Catalysis

Caption: Metabolic pathway of sulfamethoxazole to its N4-glucoside metabolite.

Comparison of Analytical Performance

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, particularly the desired sensitivity and selectivity. While specific performance data for the N4-glucoside is limited in publicly available literature, a comparison can be drawn from the analysis of the closely related N1-glucuronide and the parent compound.

ParameterHPLC-UVLC-MS/MS
Sensitivity (LOD/LOQ) Higher (µg/mL range)Significantly Lower (ng/mL to pg/mL range)
Selectivity Moderate; potential for interference from co-eluting compoundsHigh; based on specific precursor and product ion transitions
Linearity Good over a narrower concentration rangeExcellent over a wide dynamic range
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex
Throughput ModerateHigh, with rapid analysis times

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of a sulfamethoxazole glucuronide metabolite.

HPLC-UV Method

This protocol is adapted from a validated method for the analysis of sulfamethoxazole and its N1-glucuronide metabolite in human plasma and urine[1]. It can serve as a starting point for the development of a method for the N4-glucoside.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 100 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture and centrifuge at 3000 x g for 5 minutes.

    • Inject 20 µL of the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Quantification:

    • The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with a certified reference standard of this compound. The limit of quantification for a similar glucuronide metabolite in plasma has been reported to be 0.39 µg/mL[1].

LC-MS/MS Method

This protocol is based on general procedures for the analysis of sulfonamides and their metabolites in biological matrices.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 200 µL of an internal standard solution in acetonitrile.

    • Vortex to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. LC-MS/MS methods for sulfonamides can achieve limits of quantification in the low ng/L to µg/L range.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC-UV and LC-MS/MS.

cluster_workflow Analytical Workflow cluster_hplc HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation HPLC_Separation HPLC Separation Preparation->HPLC_Separation LC_Separation LC Separation Preparation->LC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Data Analysis & Quantification UV_Detection->HPLC_Data MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis LCMS_Data Data Analysis & Quantification MS_Analysis->LCMS_Data

Caption: General experimental workflow for HPLC-UV and LC-MS/MS analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound. The choice of method will be dictated by the specific research question and available resources.

  • HPLC-UV is a cost-effective and robust method suitable for studies where high sensitivity is not a primary requirement and where the concentration of the metabolite is expected to be in the µg/mL range.

  • LC-MS/MS is the method of choice for studies requiring high sensitivity and selectivity, particularly when analyzing samples with low concentrations of the metabolite or in complex biological matrices. Its ability to provide structural confirmation through fragmentation patterns is an additional advantage.

For researchers in drug development and clinical pharmacology, the superior sensitivity and selectivity of LC-MS/MS make it the preferred platform for the accurate quantification of this compound, enabling a more comprehensive understanding of the drug's metabolic profile.

References

A Comparative Guide to the Quantification of Sulfamethoxazole Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and metabolic profiling. Sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic, undergoes several metabolic transformations, including the formation of glucuronide conjugates. This guide provides a comparative overview of two common analytical techniques for the quantification of a sulfamethoxazole glucuronide metabolite: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While the focus of this guide is on providing a comparison for sulfamethoxazole N4-glucoside, a notable scarcity of published literature directly comparing quantification methods for this specific metabolite exists. Therefore, this guide utilizes data for the closely related and structurally similar metabolite, sulfamethoxazole N1-glucuronide, as a surrogate to compare the performance of these two analytical platforms. The principles and methodologies described herein are largely applicable to the quantification of this compound.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of sulfamethoxazole glucuronide metabolites depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the biological matrix.

Validation ParameterHPLC-UV Method (for Sulfamethoxazole N1-glucuronide)LC-MS/MS Method (for Sulfamethoxazole N1-glucuronide)
Instrumentation High-Performance Liquid Chromatography with UV detectorLiquid Chromatography with tandem Mass Spectrometry
Matrix Human Plasma and UrineHuman Plasma
Quantitation Limit Plasma: 0.39 µg/mL, Urine: 4.1 µg/mL[1]Not explicitly stated, but typically in the low ng/mL range
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.
Sensitivity Lower compared to LC-MS/MS.High; suitable for trace-level quantification.

Experimental Workflows

The general workflow for the quantification of sulfamethoxazole glucuronide metabolites in biological samples involves sample preparation, chromatographic separation, and detection.

cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (Plasma/Urine) extraction Extraction (e.g., Protein Precipitation, SPE) sample->extraction cleanup Sample Clean-up & Concentration extraction->cleanup hplc HPLC Separation cleanup->hplc detection Detection (UV or MS/MS) hplc->detection quant Quantification detection->quant report Reporting quant->report SMX Sulfamethoxazole N4_Acetyl N4-Acetyl-SMX SMX->N4_Acetyl N-acetyltransferase N4_Glucoside N4-Glucoside-SMX SMX->N4_Glucoside Glucuronosyltransferase N1_Glucuronide N1-Glucuronide-SMX SMX->N1_Glucuronide Glucuronosyltransferase

References

Environmental Persistence of Sulfamethoxazole and its N4-Glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative environmental stability of the antibiotic sulfamethoxazole (B1682508) and its major human metabolite, sulfamethoxazole-N4-glucoside.

The widespread use of the antibiotic sulfamethoxazole (SMX) has led to its ubiquitous presence in the environment. Once consumed, SMX is metabolized in the human body, with a significant portion being excreted as conjugated metabolites, including sulfamethoxazole-N4-glucoside (SMX-N4-Glucoside). Understanding the environmental fate of both the parent compound and its metabolites is crucial for a comprehensive assessment of their ecological risks. This guide provides a detailed comparison of the environmental persistence of sulfamethoxazole and its N4-glucoside metabolite, drawing upon experimental data from peer-reviewed studies.

Comparative Analysis of Environmental Fate

The environmental persistence of a chemical is primarily governed by its susceptibility to various degradation processes, including biodegradation, photodegradation, and its tendency to sorb to soil and sediment. The following sections compare these key environmental fate parameters for sulfamethoxazole and its N4-glucoside metabolite.

Biodegradation

Biodegradation is a critical process in the removal of organic contaminants from the environment. Studies have shown that both sulfamethoxazole and its N4-glucoside are susceptible to microbial degradation, albeit at different rates.

A key study conducted in a water-sediment system provides a direct comparison of the biodegradation rates of SMX, its N4-acetyl metabolite, and SMX-N1-glucuronide (a compound structurally analogous to the N4-glucoside, often used interchangeably in environmental studies). The results indicate that while all three compounds were efficiently removed from the test system, their degradation kinetics varied.[1]

Table 1: Comparison of Biodegradation Parameters for Sulfamethoxazole and its Metabolites in a Water-Sediment System [1]

CompoundDissipation Time from Aqueous Phase (DT50) (days)Biodegradation Half-life in Sediment (hours)
Sulfamethoxazole (SMX)17.225.6
Sulfamethoxazole-N1-glucuronide8.53.3
N4-acetyl-sulfamethoxazole13.511.4

Data from Radke et al. (2009)

These findings suggest that under the tested conditions, sulfamethoxazole-N1-glucuronide is the least persistent of the three compounds in the sediment, with a significantly shorter half-life compared to the parent drug. A crucial aspect of the environmental fate of SMX-N1-glucuronide is its potential to revert to the parent compound, sulfamethoxazole, through the cleavage of the glucuronide bond.[1] This back-transformation can act as a secondary source of the active antibiotic in the environment.

Photodegradation

Photodegradation, the breakdown of compounds by light, can be a significant removal pathway for contaminants in sunlit surface waters. While extensive research has been conducted on the photodegradation of sulfamethoxazole, there is a notable lack of direct experimental data on the photochemical fate of its N4-glucoside metabolite.

Sulfamethoxazole is known to undergo both direct and indirect photolysis. The overall reaction rate constant for the indirect photolysis of SMX by hydroxyl radicals (•OH) has been determined to be 1.28 × 10⁸ M⁻¹ s⁻¹ at 298 K.[1] The transformation of SMX through photolysis can lead to the formation of various transformation products via pathways such as isomerization, hydroxylation, and fragmentation.

Given the structural similarity, it can be hypothesized that the N4-glucoside metabolite may also be susceptible to photodegradation. However, the presence of the glucoside moiety could alter the molecule's light-absorbing properties and its reactivity with photochemically produced reactive species. Further research is needed to quantify the photodegradation rates and identify the transformation products of sulfamethoxazole-N4-glucoside to fully assess its environmental persistence.

Sorption to Soil and Sediment

The extent to which a compound sorbs to soil and sediment particles influences its mobility and bioavailability in the environment. Compounds with high sorption potential are less likely to be transported in water and may be more persistent in the solid phase.

Studies have shown that sulfamethoxazole is a relatively weak sorbent in many soil types.[2] Its sorption is influenced by soil properties such as organic matter content and pH.

Direct experimental data on the sorption of sulfamethoxazole-N4-glucoside to soil and sediment is currently unavailable in the reviewed literature. However, the addition of a polar glucoside group is expected to increase the water solubility of the molecule compared to the parent sulfamethoxazole. Generally, increased water solubility is correlated with lower sorption to soil and sediment. Therefore, it is plausible to hypothesize that sulfamethoxazole-N4-glucoside would exhibit even weaker sorption than sulfamethoxazole, making it more mobile in the environment. This hypothesis, however, requires experimental verification.

Experimental Protocols

To facilitate further research and ensure comparability of results, this section outlines the methodologies for key experiments cited in this guide.

Biodegradation in Water-Sediment Systems (based on OECD Guideline 308)

The study by Radke et al. (2009) followed a protocol similar to the OECD 308 guideline to assess the biodegradation of sulfamethoxazole and its metabolites.[1]

  • Test System: The experiment utilizes a water-sediment system, typically consisting of a layer of sediment collected from a river or lake and an overlying water phase. The ratio of water to sediment and the characteristics of both phases (e.g., organic carbon content, pH, texture) are crucial parameters to be reported.

  • Test Substance Application: The test substance (sulfamethoxazole or its N4-glucoside) is added to the aqueous phase of the system.

  • Incubation: The test systems are incubated in the dark at a constant temperature to prevent photodegradation and simulate conditions in deeper water bodies or sediment layers. Both aerobic and anaerobic conditions can be simulated.

  • Sampling and Analysis: At predetermined time intervals, samples are taken from both the water and sediment phases. The concentrations of the parent compound and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis: The dissipation of the test substance from the water phase (DT50) and its biodegradation half-life in the sediment are calculated using appropriate kinetic models.

Soil Sorption (based on OECD Guideline 106)

The batch equilibrium method, as described in OECD Guideline 106, is commonly used to determine the sorption of chemicals to soil.

  • Test Setup: A known mass of soil is mixed with a solution containing the test substance at a specific concentration in a centrifuge tube. A background electrolyte, such as 0.01 M CaCl₂, is often used.

  • Equilibration: The soil-solution mixtures are agitated for a predetermined period to reach equilibrium.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is measured. The amount sorbed to the soil is calculated as the difference between the initial and final aqueous concentrations.

  • Data Analysis: The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.

Visualizing Transformation and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_SMX_Fate Environmental Fate of Sulfamethoxazole SMX Sulfamethoxazole (SMX) Biodegradation Biodegradation SMX->Biodegradation Microbial Action Photodegradation Photodegradation SMX->Photodegradation Sunlight (UV) Sorption Sorption SMX->Sorption Binding to Soil/Sediment Metabolites Transformation Products Biodegradation->Metabolites Photodegradation->Metabolites

Environmental fate pathways of Sulfamethoxazole.

cluster_Metabolism Metabolism and Environmental Transformation SMX Sulfamethoxazole (SMX) Human_Metabolism Human Metabolism SMX->Human_Metabolism SMX_N4_Glucoside Sulfamethoxazole-N4-glucoside Environmental_Transformation Environmental Back-Transformation SMX_N4_Glucoside->Environmental_Transformation Human_Metabolism->SMX_N4_Glucoside Glucuronidation Environmental_Transformation->SMX Deglucuronidation

Metabolic formation and environmental back-transformation.

cluster_Workflow OECD 308 Biodegradation Study Workflow start Start setup Prepare Water-Sediment Systems start->setup add_compound Spike with Test Compound setup->add_compound incubate Incubate in Dark at Constant Temp. add_compound->incubate sample Sample Water and Sediment Periodically incubate->sample analyze Analyze Compound Concentrations (HPLC-MS) sample->analyze calculate Calculate DT50 and Half-life analyze->calculate end End calculate->end

References

A Comparative Guide to the Bioanalytical Validation of Sulfamethoxazole N4-Glucoside in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Pathway of Sulfamethoxazole (B1682508)

Sulfamethoxazole undergoes several metabolic transformations in the body. The diagram below illustrates the major metabolic pathways, including the formation of the N4-glucoside metabolite.

Metabolic Pathway of Sulfamethoxazole Metabolic Pathway of Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole N4_Acetyl_Sulfamethoxazole N4-Acetyl- Sulfamethoxazole Sulfamethoxazole->N4_Acetyl_Sulfamethoxazole N-Acetylation Sulfamethoxazole_N4_Glucoside Sulfamethoxazole N4-Glucoside Sulfamethoxazole->Sulfamethoxazole_N4_Glucoside N-Glucuronidation Hydroxylamine_Metabolite Hydroxylamine Metabolite Sulfamethoxazole->Hydroxylamine_Metabolite Oxidation Other_Metabolites Other Metabolites Hydroxylamine_Metabolite->Other_Metabolites

Metabolic Pathway of Sulfamethoxazole

Comparison of Bioanalytical Methods

The following tables summarize the key validation parameters for a proposed LC-MS/MS method for sulfamethoxazole N4-glucoside and a representative HPLC-UV method for sulfamethoxazole.

Table 1: Performance Characteristics of a Proposed LC-MS/MS Method for this compound
Validation ParameterProposed Performance Criteria
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQWithin ±20%
Precision (% CV) at LLOQ≤ 20%
Accuracy (% Bias) at LQC, MQC, HQCWithin ±15%
Precision (% CV) at LQC, MQC, HQC≤ 15%
Recovery> 80%
Table 2: Performance Characteristics of a Typical HPLC-UV Method for Sulfamethoxazole
Validation ParameterTypical Performance Data
Linearity Range0.5 - 100 µg/mL[1]
Correlation Coefficient (r²)≥ 0.995[1]
Lower Limit of Quantification (LLOQ)0.5 µg/mL[2]
Accuracy (% Error) at LLOQ≤ 11.76%[3]
Precision (% RSD) at LLOQ≤ 4.52%[3]
Accuracy (% Error) at other concentrations≤ 14.08%[3]
Precision (% RSD) at other concentrations≤ 4.48%[3]
Recovery80.4% - 82.6%[4][5]

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below for both the proposed LC-MS/MS method and a representative HPLC-UV method.

Proposed LC-MS/MS Method for this compound

This proposed method is based on established protocols for similar sulfonamide glucuronide metabolites.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor > Product Ion Transition: To be determined using a reference standard for this compound.

Representative HPLC-UV Method for Sulfamethoxazole

1. Sample Preparation: Protein Precipitation [1]

  • To 200 µL of plasma, add 800 µL of 0.33 M perchloric acid.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 4500 rpm for 10 minutes.[1]

  • Inject 150 µL of the supernatant into the HPLC system.[1]

2. Chromatographic Conditions [1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Phosphate buffer (0.1 M), acetonitrile, and methanol (B129727) (65:20:15, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 150 µL.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Plasma_Sample Plasma Sample Spiking Spiking with Analyte and Internal Standard Plasma_Sample->Spiking Extraction Protein Precipitation or LLE Spiking->Extraction Chromatography LC Separation Extraction->Chromatography Detection MS/MS or UV Detection Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision LLOQ LLOQ Detection->LLOQ Recovery_Matrix Recovery & Matrix Effect Detection->Recovery_Matrix Stability Stability Detection->Stability Data_Analysis Data Analysis Linearity->Data_Analysis Accuracy_Precision->Data_Analysis LLOQ->Data_Analysis Recovery_Matrix->Data_Analysis Stability->Data_Analysis Report Validation Report Data_Analysis->Report

Bioanalytical Method Validation Workflow

References

Safety Operating Guide

A Guide to the Safe Disposal of Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Sulfamethoxazole N4-glucoside, a metabolite of the antibiotic sulfamethoxazole. Adherence to these protocols is critical due to the potential hazards associated with this compound and its parent drug.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is crucial to be familiar with the necessary safety precautions. This information is derived from the compound's Safety Data Sheet (SDS).[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield as appropriate for the task.[1] An emergency eyewash station should be readily accessible.[1]

  • Skin Protection: Wear nitrile or other impervious gloves.[1] Considering double gloving is a good practice.[1]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form, wear respiratory protection.[1] For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary.[3]

  • Protective Clothing: Wear a lab coat and, if necessary, disposable outerwear to prevent skin contact.[2][4]

General Handling:

  • Avoid all contact with the material, including inhalation of dust, mists, and vapors.[1]

  • Handle in a well-ventilated area, preferably within a fume hood.[2]

  • Wash hands and other exposed skin thoroughly after handling and removing gloves.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Hazard Summary for this compound

While specific quantitative hazard data for this compound is limited, the precautionary principle requires treating it with the same level of caution as its parent compound, sulfamethoxazole, due to its structural similarity. The following table summarizes the key hazard classifications.

Hazard ClassGHS CategoryHazard StatementCitations
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1][5]
Aquatic Hazard (based on parent compound)Acute 1, Chronic 1Very toxic to aquatic life with long lasting effects.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[7][8][9] The following protocol provides a general workflow for its proper disposal as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound (solid, liquid, and contaminated labware) in a designated hazardous waste container.[6]

    • Do not mix this waste with other incompatible waste streams.[6][7]

  • Container Requirements:

    • Use a container that is chemically compatible with the waste.[8][9] For instance, do not store acidic or basic solutions in metal containers.[9]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[6][8]

    • Fill containers to no more than 90% of their capacity to prevent spills.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7][10]

    • The label must include the full chemical name: "this compound waste".[6]

    • Indicate the primary hazards, such as "Toxic" and "Environmental Hazard".[6]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

    • The storage area should be well-ventilated and away from heat sources or direct sunlight.[7][9]

    • Ensure secondary containment is used to prevent spills from reaching drains.[8][9]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10]

    • The final disposal will be at a licensed facility equipped to handle such chemical waste.[7]

    • The appropriate waste code should be assigned in consultation with the waste disposal company.[1]

Under no circumstances should this compound or its waste be disposed of down the drain. [6] Its parent compound is known to be toxic to aquatic life, and this metabolite may pose a similar environmental risk.[6][12][13]

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.[1]

  • Evacuate and Secure the Area:

    • Alert others in the vicinity of the spill.

    • If the spill is large or involves a significant amount of dust, evacuate the immediate area.

    • Ensure adequate ventilation.[1]

  • Don Appropriate PPE:

    • Before attempting to clean the spill, put on the required PPE, including respiratory protection (a PAPR with HEPA filters is recommended for large spills), double gloves, and protective outerwear.[1][3]

  • Contain the Spill:

    • For liquid spills, use absorbent materials to contain the spill.

    • For solid spills, avoid generating dust.[1]

  • Cleanup:

    • Carefully sweep or vacuum up the spilled solid material and place it in a suitable, labeled container for disposal.[1]

    • For liquid spills, use an absorbent material to collect the liquid and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]

  • Decontamination and Waste Disposal:

    • Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.

    • Seal and label the container as described in the disposal protocol.

    • Wash hands and any exposed skin thoroughly after the cleanup is complete.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation & Collection cluster_preparation Waste Preparation & Storage cluster_disposal Final Disposal start Start: Sulfamethoxazole N4-glucoside Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' Chemical Name & Hazards collect->label_waste seal Securely Seal Container (No more than 90% full) label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store transfer Transfer to Central Accumulation Area (CAA) (by trained personnel) store->transfer pickup Arrange for Pickup by Licensed Waste Contractor transfer->pickup end End: Dispose at a Licensed Facility pickup->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Sulfamethoxazole N4-glucoside. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a metabolite of the antibiotic sulfamethoxazole.[1][2][3] While a comprehensive toxicological profile for the N4-glucoside metabolite is not as extensively documented as for the parent compound, it is prudent to handle it with the same level of caution. The Safety Data Sheet (SDS) for this compound indicates that it may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Therefore, adherence to strict safety protocols is mandatory.

Minimum Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.[5][6] A face shield should be worn in addition to goggles when there is a splash hazard.[5][6]
Hand Protection Chemical-resistant GlovesNitrile gloves are a common minimum requirement.[6][7] Consider double gloving for added protection, especially when handling the powder.[4][8] Gloves should be inspected for pinholes and changed immediately if contaminated.[5]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing.[5][7][9] Ensure it is buttoned.
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling the powder outside of a containment system, wear respiratory protection to avoid inhaling dust.[4][9]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of powdered chemicals is crucial to prevent airborne contamination and exposure.[9] The following protocol should be followed when working with this compound.

Experimental Workflow for Handling:

  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS).[10]

    • Designate a specific area for handling the compound, away from high-traffic areas.[8][11]

    • Ensure that an emergency eyewash station and safety shower are accessible.[12]

    • Assemble all necessary equipment, including PPE, weighing paper, spatulas, and waste containers.

  • Weighing the Compound:

    • Whenever possible, weigh powdered chemicals within a chemical fume hood or a vented balance enclosure to minimize the spread of particles.[8][9]

    • Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder due to electrostatic charges.[8]

    • If a fume hood is not feasible, use the "tare method": place a lidded container on the balance and tare it, add the powder inside a fume hood, close the lid, and then weigh the container on the bench.[8]

    • Use disposable spatulas and weigh paper and dispose of them immediately after use as hazardous waste.[8]

  • Dissolving the Compound:

    • If the experimental protocol allows, pre-dissolving the chemical in an appropriate solvent can reduce the risk of airborne dust.[9]

    • Add the solvent to the container with the powdered compound slowly to avoid splashing. This should be done inside a chemical fume hood.

  • Post-Handling:

    • Thoroughly clean all work surfaces and non-disposable equipment after use.[8] Use a wet wipe or a towel wetted with a suitable solvent to decontaminate surfaces, avoiding dry sweeping which can generate dust.[8][11]

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Work Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handling1 Don PPE prep3->handling1 handling2 Weigh Compound in Containment handling1->handling2 handling3 Dissolve Compound (if applicable) handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.[1] Sulfamethoxazole and its metabolites are known to be toxic to aquatic life with long-lasting effects, so they should never be disposed of down the drain.[1]

Waste Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable spatulas) must be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Container Labeling:

    • Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

    • The primary hazards (e.g., "Toxic," "Environmental Hazard") should also be indicated on the label.[1]

  • Storage:

    • Keep waste containers securely sealed when not in use.

    • Store the sealed waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility, following institutional guidelines.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow for this compound Waste

cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage & Disposal collect_solid Solid Waste (Gloves, Paper) container Designated Hazardous Waste Container collect_solid->container collect_liquid Liquid Waste (Solutions) collect_liquid->container labeling Label with Chemical Name and Hazards container->labeling storage Secure Satellite Accumulation Area labeling->storage disposal EHS/Licensed Contractor Pickup storage->disposal

Caption: A procedural workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethoxazole N4-glucoside
Reactant of Route 2
Reactant of Route 2
Sulfamethoxazole N4-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.